2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-thiophen-2-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRRKUUSGIROSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674620 | |
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197024-83-2 | |
| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic synthesis. The document details a robust protocol for its synthesis, purification, and handling, grounded in the principles of organometallic chemistry. We delve into the critical aspects of its characterization using state-of-the-art spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide explores the compound's primary application as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage thiophene-containing boronic esters in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.
Introduction: Strategic Importance of Thiophene-Containing Boronic Esters
The thiophene moiety is a privileged heterocycle, integral to the structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of this scaffold into complex molecules is frequently accomplished via palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is exceptionally versatile and functional-group tolerant.
While thiophene-2-boronic acid is the direct coupling partner, it suffers from inherent instability, being prone to decomposition through protodeboronation and polymerization, which complicates its storage, handling, and reaction efficiency.[2] To circumvent these challenges, the corresponding boronic esters are employed as stable, crystalline, and easily purified surrogates. This compound, a cyclic boronic ester derived from 1,3-propanediol, represents a significant improvement over the free boronic acid and even other esters like the commonly used pinacol variant. Its favorable stability-to-reactivity profile makes it an invaluable reagent for the controlled, slow release of the active boronic acid in situ during cross-coupling reactions.[2][3] This guide provides the necessary technical foundation for its synthesis and utilization.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is most efficiently achieved through a two-step, one-pot procedure involving the initial formation of a boronic acid intermediate from 2-lithiothiophene, followed by in situ esterification.
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Thiophene (≥99%)
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate (≥98%)
-
1,3-Propanediol (≥98%)
-
Anhydrous tetrahydrofuran (THF)
-
Toluene
-
Hydrochloric acid (2 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: A three-necked, oven-dried, 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with thiophene (e.g., 8.4 g, 100 mmol) and anhydrous THF (400 mL).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol, 1.1 equiv) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for an additional hour.
-
Causality: n-Butyllithium is a strong base that selectively deprotonates the most acidic C-H bond on the thiophene ring (at the 2-position). The extremely low temperature is critical to prevent side reactions and ensure the stability of the highly reactive 2-lithiothiophene intermediate.
-
-
Borylation: Triisopropyl borate (20.7 g, 110 mmol, 1.1 equiv) is added dropwise to the cold solution, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Causality: The electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic 2-lithiothiophene. This forms a lithium borate complex. Using a slight excess ensures complete consumption of the lithiated intermediate.
-
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M HCl (150 mL) at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude thiophene-2-boronic acid.
-
Causality: Acidic workup hydrolyzes the borate complex to the desired boronic acid and removes lithium salts into the aqueous phase.
-
-
Esterification: The crude boronic acid is transferred to a flask with 1,3-propanediol (8.4 g, 110 mmol, 1.1 equiv) and toluene (250 mL). The flask is fitted with a Dean-Stark apparatus and refluxed for 3-4 hours, or until no more water is collected.
-
Causality: This is a reversible esterification reaction. Refluxing in toluene with a Dean-Stark trap azeotropically removes water, driving the equilibrium towards the formation of the stable cyclic 1,3,2-dioxaborinane product.
-
-
Purification: The toluene is removed in vacuo. The resulting residue is purified by flash column chromatography on silica gel (e.g., using a 95:5 hexanes/ethyl acetate eluent system) to afford this compound as a white solid.
Physicochemical Characterization
Accurate characterization is paramount to confirm the identity, structure, and purity of the synthesized product.
Spectroscopic Data Summary
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Thiophene H5 | δ ≈ 7.7 ppm (dd) |
| Thiophene H3 | δ ≈ 7.6 ppm (dd) | |
| Thiophene H4 | δ ≈ 7.2 ppm (dd) | |
| -O-CH₂- (axial) | δ ≈ 4.2 ppm (t) | |
| -CH₂- (equatorial) | δ ≈ 2.1 ppm (quintet) | |
| ¹³C NMR | Thiophene C2 (B-C) | δ ≈ 138 ppm (broad, due to B-C coupling) |
| Thiophene C5 | δ ≈ 135 ppm | |
| Thiophene C3 | δ ≈ 130 ppm | |
| Thiophene C4 | δ ≈ 128 ppm | |
| -O-CH₂- | δ ≈ 62 ppm | |
| -CH₂- | δ ≈ 27 ppm | |
| ¹¹B NMR | Chemical Shift | δ ≈ 25-30 ppm (relative to BF₃·OEt₂) |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z ≈ 168.02 |
| Key Fragments | m/z ≈ 111 ([M - C₃H₅O₂]⁺), 84 (Thiophene⁺) | |
| Appearance | Physical State | White to off-white crystalline solid |
Note: Chemical shifts (δ) are reported in ppm and are referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR). Actual values may vary slightly based on solvent and instrument.
Interpretation of Characterization Data
-
NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint. The downfield signals in the aromatic region with characteristic doublet-of-doublets (dd) splitting patterns confirm the 2-substituted thiophene ring. The triplet and quintet in the aliphatic region are indicative of the A₂X₂ spin system of the 1,3-propanediol backbone. The ¹³C NMR spectrum corroborates this structure, with the carbon attached to boron often appearing as a broad signal. ¹¹B NMR is a definitive tool for confirming the trigonal geometry of the boronate ester, with a characteristic chemical shift around 28 ppm.[4]
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) should show a clear molecular ion peak corresponding to the molecular weight of C₇H₉BO₂S (168.02 g/mol ).[5] Common fragmentation patterns observed in the mass spectra of thiophene derivatives can help in structural confirmation.[6]
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a robust coupling partner in Suzuki-Miyaura reactions to forge C(sp²)-C(sp²) bonds.[3]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol and Mechanistic Insights
A typical reaction involves stirring the this compound (1.0-1.5 equiv) with an aryl or vinyl halide (1.0 equiv), a palladium catalyst (1-5 mol%), and a base (2-3 equiv) in a suitable solvent mixture at elevated temperatures.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is commonly used. The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.[7]
-
Base and Solvent: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is crucial. The base facilitates the hydrolysis of the dioxaborinane to the boronic acid and subsequently forms a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[7] Solvents such as toluene, 1,4-dioxane, or DMF are often used with water to ensure solubility of both organic and inorganic reagents.
-
Self-Validating System: The success of the coupling reaction serves as a functional validation of the synthesized boronic ester. The absence of side products arising from homocoupling of the boronic ester (bi-thiophene) is indicative of its stability under the reaction conditions prior to the catalytic cycle turnover.
Conclusion
This compound is a highly valuable, bench-stable reagent that overcomes the inherent instability of its corresponding boronic acid. This guide has provided a detailed, mechanistically justified protocol for its synthesis and a comprehensive framework for its characterization. Its effective application in Suzuki-Miyaura cross-coupling reactions underscores its importance as a building block for accessing complex thiophene-containing molecules. The robust methodologies and data presented here should empower researchers in medicinal chemistry and materials science to confidently synthesize and utilize this versatile chemical tool.
References
- Supplementary Inform
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals.
-
Roy, C., & Brown, H. C. (2025). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
- Patro, A. G., Sahoo, R. K., & Nembenna, S. (2024). Electronic Supporting Information (ESI). The Royal Society of Chemistry.
-
Lacey, M. J., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters. [Link]
-
Goggins, S., et al. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
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Metin, B., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules. [Link]
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Alawad, M. (2015). Any advice in preparing Thiophene with boronic ester group at C2? ResearchGate. [Link]
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Reyes-García, E. A., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Magnetochemistry. [Link]
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Stach, P., et al. (2017). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
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Abu-Eittah, R., & Al-Tayei, F. (1983). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Parvez, S., et al. (2021). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Redox Biology. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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El-Emary, T. I., & Bakhite, E. A. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. [Link]
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El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
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Physical and chemical properties of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
An In-depth Technical Guide to 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: Elucidating a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, the strategic construction of carbon-carbon bonds is paramount. Organoboron reagents have emerged as indispensable tools for this purpose, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of synthetic strategy. This guide provides a detailed technical overview of a crucial heterocyclic building block: 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also commonly known as Thiophene-2-boronic acid pinacol ester.
It is important to clarify a point of nomenclature. While the user's topic specified a "1,3,2-dioxaborinane" (a 6-membered ring containing boron), the overwhelmingly prevalent and commercially available reagent is the "1,3,2-dioxaborolane" derivative (a 5-membered ring). This guide will focus on the latter (CAS No. 193978-23-3), as it represents the standard, well-documented, and synthetically utilized compound. The pinacol ester of thiophene-2-boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred choice in laboratory and industrial settings.
The thiophene moiety is a privileged scaffold in medicinal chemistry and organic electronics, and this reagent provides a direct and efficient means to incorporate it into complex molecular architectures.[1][2] This document will delve into its core physical and chemical properties, reactivity, practical applications, and safety protocols, offering researchers and drug development professionals a comprehensive resource.
Caption: Structure of 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Part 1: Core Physical Properties
The physical characteristics of a reagent are fundamental to its proper handling, storage, and use in experimental design. The pinacol ester modification significantly improves the compound's benchtop stability, making it a crystalline solid that is less prone to the dehydration and degradation pathways that can affect free boronic acids.
| Property | Value | Source(s) |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | [3] |
| Synonyms | Thiophene-2-boronic acid pinacol ester, 2-(2-Thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [3] |
| CAS Number | 193978-23-3 | [3] |
| Molecular Formula | C₁₀H₁₅BO₂S | [3] |
| Molecular Weight | 210.10 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 77.0 to 81.0 °C | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4] |
Part 2: Chemical Profile and Reactivity
Stability and Handling
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is stable under recommended storage conditions in a dry environment. The primary incompatibility to be aware of is with strong oxidizing agents, which can degrade the molecule. Unlike many organometallic reagents, it does not require strictly anhydrous or inert atmosphere conditions for short-term handling, although long-term storage under an inert gas like argon is advisable to prevent slow hydrolysis. The toxicological properties have not been thoroughly investigated, and as such, it should be handled with standard laboratory precautions.
The Thiophene Moiety: An Electron-Rich Heterocycle
The thiophene ring is an aromatic, five-membered heterocycle containing a sulfur atom.[1] It is considered an electron-rich aromatic system, which makes it more susceptible to electrophilic substitution than benzene.[1] In the context of cross-coupling reactions, the C-B bond is polarized towards carbon, giving it nucleophilic character. The thiophene ring's electronic nature influences the kinetics and outcomes of coupling reactions.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][5] This reaction forges a new carbon-carbon bond between the thiophene ring (at the C2 position) and a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides (I, Br, Cl) or triflates.[6]
The fundamental catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner.
-
Transmetalation: The organoboron reagent transfers the thiophene group to the palladium center. This step is typically facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of 2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Objective: Synthesize 2-phenylthiophene.
Materials & Reagents
-
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.)
-
Bromobenzene (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen), TLC plates, purification setup (column chromatography).
Step-by-Step Methodology
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, anhydrous potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Causality: The flask is flame-dried to remove adsorbed water, which can interfere with the catalytic cycle. The solids are added first for ease of handling before introducing liquids.
-
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures high catalytic activity.
-
-
Solvent and Reagent Addition: Under a positive pressure of Argon, add the 1,4-dioxane, bromobenzene (via syringe), and water.
-
Causality: A mixed solvent system is often crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step.
-
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at 80-100 °C.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps. The optimal temperature depends on the specific substrates and catalyst.
-
-
Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting materials.
-
Causality: This ensures the reaction is proceeding as expected and allows for determination of the reaction endpoint, preventing unnecessary heating or side reactions.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Causality: The workup removes the inorganic base and other water-soluble byproducts. Multiple extractions ensure complete recovery of the desired organic product.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Causality: This final step removes residual starting materials, catalyst residues, and any side products, yielding the pure 2-phenylthiophene.
-
Part 4: Safety and Handling
While not classified as a hazardous substance by GHS in all jurisdictions, aggregated data suggests potential hazards.[3] Prudent laboratory practice is essential.
-
Hazard Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.
Conclusion
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a robust, versatile, and highly valuable reagent for synthetic chemists. Its stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for incorporating the thiophene nucleus into a wide array of molecules. A thorough understanding of its physical properties, chemical behavior, and proper handling procedures, as outlined in this guide, empowers researchers to effectively leverage this building block in the pursuit of novel pharmaceuticals, advanced materials, and complex organic targets.
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Sigma-Aldrich, "Safety Data Sheet for 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane," Version 6.1, Revision Date 06/15/2022.
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CymitQuimica, "Safety Data Sheet for (1-Thiophen-2-yl-ethylideneaminooxy)-acetic acid," Revision Date 19-Dec-2024.
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Al-Zoubi, R. M. (2013). "Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids," Molecules, 18(7), 8138-8176.
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An In-depth Technical Guide on the Crystal Structure of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a heterocyclic boronic ester of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document leverages established principles of crystallography, synthesis, and molecular modeling, along with data from analogous structures, to present a predictive yet robust overview. We will delve into the probable synthesis, a hypothesized crystal structure, and the potential supramolecular interactions that govern its solid-state packing. Furthermore, this guide will explore the compound's promising applications, particularly in the realm of drug discovery, underpinned by the unique chemical properties of the thiophene and dioxaborinane moieties.
Introduction: The Convergence of Thiophene and Boronic Esters
The confluence of a thiophene ring and a dioxaborinane functional group in this compound creates a molecule with a rich chemical profile. Thiophene and its derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them privileged scaffolds in drug design.[1] Their structural similarity to benzene allows them to act as bioisosteres, while the sulfur atom can engage in unique non-covalent interactions.[1]
Boronic acids and their esters have emerged as indispensable tools in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Beyond their synthetic utility, boronic acid derivatives are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved for clinical use.[4][5] The dioxaborinane ring, a six-membered cyclic boronic ester, offers a stable and synthetically accessible platform.[6]
This guide will provide a detailed examination of the synthesis and predicted structural characteristics of this compound, offering valuable insights for researchers working with this and related compounds.
Synthesis and Crystallization
The synthesis of this compound can be approached through several established methodologies for the formation of boronic esters. A common and efficient route involves the esterification of thiophene-2-boronic acid with 1,3-propanediol.
Proposed Synthetic Protocol
This protocol is based on standard procedures for the synthesis of aryl and heteroaryl boronic esters from boronic acids and diols.[7]
Materials:
-
Thiophene-2-boronic acid
-
1,3-Propanediol
-
Toluene (or another suitable azeotroping solvent)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-boronic acid (1 equivalent) and toluene.
-
Add 1,3-propanediol (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux. The formation of water will be observed in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a crystalline solid.
Causality of Experimental Choices:
-
Azeotropic Removal of Water: The esterification reaction is an equilibrium process. The use of a Dean-Stark apparatus to remove the water byproduct drives the equilibrium towards the formation of the desired dioxaborinane product.[7]
-
Excess Diol: A slight excess of 1,3-propanediol ensures the complete conversion of the boronic acid.
-
Anhydrous Conditions: While the reaction produces water, starting with anhydrous reagents and solvents minimizes side reactions and ensures a cleaner product.
Single Crystal Growth
Obtaining X-ray quality single crystals is paramount for definitive structural elucidation.[8][9] For this compound, a slow evaporation technique is a promising starting point.
Protocol for Single Crystal Growth:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane). The ideal solvent is one in which the compound is moderately soluble.[10]
-
Filter the solution through a syringe filter into a clean, dust-free vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[10]
-
Monitor the vial for the formation of well-defined single crystals.
Predicted Crystal Structure and Molecular Geometry
While the definitive crystal structure of this compound awaits experimental determination, we can infer its key structural features based on the known geometries of related thiophene and dioxaborinane derivatives.
Molecular Conformation
The molecule is expected to exhibit near-planarity in the thiophene ring, a common feature of this aromatic heterocycle. The dioxaborinane ring will likely adopt a chair or a twisted-boat conformation to minimize steric strain. The dihedral angle between the thiophene ring and the C-B-O plane of the dioxaborinane ring will be a critical determinant of the overall molecular shape.
Tabulated Predicted Crystallographic Parameters
The following table presents a hypothetical set of crystallographic parameters for this compound, extrapolated from data on similar organic molecules. These values should be considered as a starting point for future experimental work.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules per unit cell) | 4 |
Intramolecular Geometry
Key bond lengths and angles can be predicted based on established values for similar fragments.
| Bond/Angle | Predicted Value |
| B-C (thiophene) | ~1.56 Å |
| B-O | ~1.37 Å |
| C-S (thiophene) | ~1.71 Å |
| C-B-O angle | ~120° (trigonal planar) |
| O-B-O angle | ~110° |
Supramolecular Interactions and Crystal Packing: A Hirshfeld Surface Analysis Perspective
The solid-state packing of this compound will be dictated by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[11][12][13]
Based on the analysis of similar thiophene derivatives, the most significant contributions to the crystal packing are expected to arise from:
-
H···H contacts: These are generally the most abundant interactions and contribute significantly to the overall crystal stability.[11][12]
-
C-H···π interactions: The hydrogen atoms of the thiophene and dioxaborinane rings can interact with the π-system of neighboring thiophene rings.
-
π-π stacking: Parallel-displaced or T-shaped stacking between the aromatic thiophene rings is a likely packing motif.
-
C-H···O interactions: The oxygen atoms of the dioxaborinane ring can act as hydrogen bond acceptors for C-H donors from adjacent molecules.
Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of this compound make it a highly attractive building block in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
-
Scaffold for Novel Therapeutics: The thiophene nucleus is a well-established pharmacophore.[1] This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities, including anti-cancer, anti-inflammatory, and anti-infective agents.[1][5]
-
Boron-Based Drug Candidates: The boronic ester functionality can be readily converted to a boronic acid, a key functional group in several approved drugs that target enzymes such as proteasomes and β-lactamases.[4][5]
Materials Science
-
Organic Electronics: Thiophene-containing polymers are widely used in organic electronics due to their excellent charge transport properties.[14][15] this compound can be used as a monomer in Suzuki polycondensation reactions to synthesize novel conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[14][15]
Visualizations
Molecular Structure
Caption: Predicted molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion
This compound stands as a molecule of considerable potential, bridging the biologically significant world of thiophenes with the versatile chemistry of boronic esters. While its definitive crystal structure remains to be elucidated, this guide has provided a comprehensive, predictive analysis based on sound chemical principles and data from analogous compounds. The outlined synthetic and crystallographic protocols offer a clear path for future experimental investigation. A detailed understanding of its solid-state structure will undoubtedly accelerate its application in the rational design of novel pharmaceuticals and advanced organic materials.
References
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Al-Otaibi, J. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-. IUCrData, 8(8). [Link]
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Barakat, A., Al-Majid, A. M., Al-Otaibi, J. S., & El-Emam, A. A. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[16][17]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications, 79(7), 633-640. [Link]
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Bolliger, J. L., & Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 1-131. [Link]
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Cagliani, R., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(18), 4323. [Link]
- Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804.
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Fun, H. K., et al. (2015). Synthesis, Characterization and Hirshfeld Surface Analysis of a 2-thiophene Acetic Acid Derivative. Journal of Chemical Crystallography, 45(3), 133-139. [Link]
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Gurbanov, A. V., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1256-1262. [Link]
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Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved January 16, 2026, from [Link]
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Martinez-Arias, A., & Martin, L. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved January 16, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 1,3,2-Dioxaborinan-2-yl. Retrieved January 16, 2026, from [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved January 16, 2026, from [Link]
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Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved January 16, 2026, from [Link]
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Yamin, B. M., et al. (2019). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC advances, 9(64), 37255-37269. [Link]
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Yokozawa, T., & Ogawa, T. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Journal, 47(1), 16-24. [Link]
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Spectroscopic data (NMR, IR, MS) for 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Introduction
This compound is a key organoboron compound, serving as a versatile building block in modern organic synthesis. As a stable, cyclic boronic ester derivative of thiophene-2-boronic acid, it finds significant application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The thiophene moiety is a critical pharmacophore in numerous drug candidates, making this reagent particularly valuable in medicinal chemistry and drug development.
Accurate and comprehensive structural elucidation is paramount to ensure the quality, purity, and reactivity of this reagent. This guide provides a detailed analysis of the expected spectroscopic data for this compound, leveraging data from closely related analogues and foundational spectroscopic principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic analytical profile of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important synthetic intermediate.
Molecular Structure and Analysis
The structure of this compound consists of a thiophene ring linked at the 2-position to the boron atom of a 1,3,2-dioxaborinane ring. This six-membered dioxaborinane ring is formed by the condensation of thiophene-2-boronic acid with 1,3-propanediol. This esterification strategy enhances the stability and handling properties of the boronic acid, making it less prone to dehydration and trimerization.
The key to interpreting the spectroscopic data lies in understanding the distinct chemical environments of the atoms within the thiophene ring and the dioxaborinane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its connectivity and purity. The data presented here are predicted based on the analysis of close structural analogues, such as 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane and thiophene-2-boronic acid[3][4].
¹H NMR Analysis (Predicted)
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show signals corresponding to the three protons of the thiophene ring and the six protons of the 1,3-propanediol moiety.
-
Thiophene Protons (δ 7.0–7.8 ppm): The protons on the thiophene ring are in the aromatic region and exhibit characteristic coupling patterns.
-
H5: Expected as a doublet of doublets around δ 7.6-7.8 ppm. It is coupled to both H4 and H3.
-
H3: Expected as a doublet of doublets around δ 7.4-7.6 ppm. It is coupled to H4 and H5.
-
H4: Expected as a doublet of doublets (or triplet) around δ 7.1-7.2 ppm, coupled to both H3 and H5.
-
-
Dioxaborinane Protons (δ 2.0–4.2 ppm): The protons of the propanediol backbone will show distinct signals.
-
-O-CH₂- (Axial/Equatorial): Two protons adjacent to the oxygen atoms. Expected as a triplet around δ 4.1-4.2 ppm.
-
-CH₂-CH₂-CH₂-: The central methylene protons. Expected as a multiplet (quintet) around δ 2.0-2.1 ppm.
-
¹³C NMR Analysis (Predicted)
The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom.
-
Thiophene Carbons (δ 125–140 ppm):
-
C2 (ipso-carbon): The carbon attached to the boron atom. This signal is often broad or unobserved due to quadrupolar relaxation of the attached boron atom. Expected around δ 135-140 ppm.
-
C5: Expected around δ 134-136 ppm.
-
C3: Expected around δ 128-130 ppm.
-
C4: Expected around δ 127-128 ppm.
-
-
Dioxaborinane Carbons (δ 25–65 ppm):
-
-O-CH₂-: The two equivalent carbons bonded to oxygen. Expected around δ 62-63 ppm.
-
-CH₂-CH₂-CH₂-: The central carbon of the propanediol backbone. Expected around δ 27-28 ppm.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1.0 Hz.
-
-
Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate peaks, determine chemical shifts (δ), and analyze coupling constants (J).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Spectral Interpretation (Predicted)
The IR spectrum of this compound is expected to show several characteristic absorption bands. These predictions are based on known data for thiophene derivatives and boronic esters[3][5][6].
-
C-H Stretching (Aromatic): A sharp band above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹, corresponding to the C-H bonds on the thiophene ring.
-
C-H Stretching (Aliphatic): Bands in the region of 2950-2850 cm⁻¹ due to the C-H stretching vibrations of the methylene groups in the dioxaborinane ring.
-
C=C Stretching (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the thiophene ring skeletal vibrations[6].
-
B-O Stretching: A very strong, broad absorption band between 1380-1310 cm⁻¹ is the hallmark of the B-O single bond in a boronic ester. This is often the most prominent peak in the fingerprint region.
-
C-O Stretching: Strong bands in the 1150-1050 cm⁻¹ region corresponding to the C-O stretching of the ester group.
-
C-H Out-of-Plane Bending: Bands in the 900-700 cm⁻¹ region, which are characteristic of the substitution pattern on the thiophene ring[5].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Analysis of the Mass Spectrum (Predicted)
Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary observation would be the molecular ion or a related adduct.
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): The expected exact mass of the neutral molecule is 168.0412.
-
In positive ion mode ESI-MS, a protonated molecule [M+H]⁺ at m/z 169.0490 is expected.
-
Adducts with sodium [M+Na]⁺ at m/z 191.0310 or potassium [M+K]⁺ at m/z 207.0049 may also be observed.
-
-
Isotopic Pattern: The presence of sulfur (³⁴S isotope is ~4.2% abundant) and boron (¹⁰B isotope is ~20% abundant) will give a characteristic isotopic pattern. The M+1 peak will be influenced by ¹³C and ¹⁰B, while the M+2 peak will be primarily influenced by ³⁴S.
-
Fragmentation: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), fragmentation would likely involve:
-
Loss of the propanediol moiety or parts of it.
-
Cleavage of the C-B bond, leading to a thiophene fragment.
-
Fragmentation of the thiophene ring itself.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI or APCI source.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy.
-
-
Data Analysis: Determine the m/z value of the molecular ion peak. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it with the theoretical formula (C₇H₉BO₂S).
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system for structural confirmation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Data Summary
The table below summarizes the key predicted spectroscopic data for this compound.
| Technique | Feature | Predicted Value / Observation |
| ¹H NMR | Thiophene H5 | δ 7.6–7.8 ppm (dd) |
| Thiophene H3 | δ 7.4–7.6 ppm (dd) | |
| Thiophene H4 | δ 7.1–7.2 ppm (dd or t) | |
| Dioxaborinane -O-CH₂- | δ 4.1–4.2 ppm (t) | |
| Dioxaborinane -CH₂- | δ 2.0–2.1 ppm (quintet) | |
| ¹³C NMR | Thiophene C2 (ipso) | δ 135-140 ppm (broad) |
| Thiophene C5 | δ 134-136 ppm | |
| Thiophene C3 | δ 128-130 ppm | |
| Thiophene C4 | δ 127-128 ppm | |
| Dioxaborinane -O-CH₂- | δ 62-63 ppm | |
| Dioxaborinane -CH₂- | δ 27-28 ppm | |
| IR | C-H (Aromatic) | 3100-3050 cm⁻¹ |
| C-H (Aliphatic) | 2950-2850 cm⁻¹ | |
| B-O Stretch | 1380-1310 cm⁻¹ (strong, broad) | |
| C=C (Aromatic) | 1600-1450 cm⁻¹ | |
| MS (HRMS) | [M+H]⁺ | m/z 169.0490 (for C₇H₁₀BO₂S⁺) |
| Molecular Formula | C₇H₉BO₂S |
References
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Di Micco, S., Terracciano, S., Ruggiero, D., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10703628, 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem. Available at: [Link]
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Turan-Zitouni, G., & Kaplancikli, Z. A. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]
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Hernandez-Paredes, J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules. Available at: [Link]
-
Hernandez-Paredes, J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Characterization-of-the-1-(5-(4%2C5-Dimethyl-1%2C3%2C2-Using-Hernandez-Paredes-Flores-Holgu%C3%ADn/4f50f4a88373a69b7621c5f340e4f32a76f2f0a5]([Link]
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From Curiosity to Cornerstone: A Technical Guide to the Discovery and Application of Thiophene-Based Boronic Esters
This guide provides an in-depth technical exploration of thiophene-based boronic esters, charting their journey from discovery to their indispensable role in modern synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers a blend of historical context, mechanistic insights, and practical methodologies.
Introduction: The Emergence of a Versatile Building Block
In the landscape of medicinal chemistry, thiophene rings are a "privileged scaffold," frequently incorporated into drug molecules to enhance biological activity. When functionalized with a boronic ester, the resulting thiophene-based boronic ester becomes a powerful and versatile building block. These compounds are central to palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which has revolutionized the way chemists construct complex molecules. This guide delves into the history, synthesis, and application of these remarkable compounds.
A Historical Perspective: The Genesis of Thiophene-Based Boronic Esters
The story of thiophene-based boronic esters is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific focus on heteroaromatic boronic acids, including those derived from thiophene, came much later.[1][2]
The industrial and academic importance of thiophene-containing materials, such as conducting polymers, spurred early interest in the synthesis of thiophenylboronic acids, making them one of the first classes of heterocyclic boronic acids to be investigated.[3] A pivotal moment in this field was the work of Gronowitz in 1974, who reported a method for the synthesis of 3-thienylboronic acid.[3] This was a significant challenge at the time due to the propensity of the 3-lithio an termediate to isomerize to the more stable 2-lithio isomer.[3] Lawesson later refined this by trapping the organolithium species with a trialkylborate at low temperatures to successfully yield the desired 3-thienylboronic acid.[3]
The advent of the Suzuki-Miyaura reaction in the late 1970s and its subsequent development dramatically elevated the importance of all boronic acids and esters, including thiophene-based variants. This powerful carbon-carbon bond-forming reaction provided a reliable and functional-group-tolerant method for incorporating the thiophene moiety into complex molecular architectures.
Core Synthetic Methodologies: A Mechanistic Examination
The synthesis of thiophene-based boronic esters is dominated by two primary strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.
Lithiation/Grignard Formation Followed by Borylation
This classical approach involves the deprotonation of a thiophene derivative with a strong base (like n-butyllithium) or the formation of a Grignard reagent from a halothiophene. The resulting organometallic species is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronic ester after acidic workup.
Mechanism: The reaction proceeds via a nucleophilic attack of the carbanionic thienyl species on the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting borate complex yields the boronic acid, which can be readily converted to a more stable pinacol ester.
Caption: Lithiation/Grignard borylation workflow.
Expertise in Action: The temperature control during the formation of the organometallic species and the subsequent borylation is critical. For instance, the synthesis of 3-thienylboronic acid requires maintaining a very low temperature (around -70 °C) during the lithium-halogen exchange to prevent isomerization to the more stable 2-thienyl derivative.[3]
Palladium-Catalyzed Borylation (Miyaura Borylation)
This modern and highly versatile method involves the palladium-catalyzed cross-coupling of a halothiophene (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
Mechanism: The catalytic cycle involves the oxidative addition of the halothiophene to a Pd(0) complex, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the thiophene boronic ester and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of Miyaura borylation.
Trustworthiness Through Self-Validation: The success of this reaction is highly dependent on the choice of catalyst, ligand, and base. The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity. A base, such as potassium acetate, is crucial for facilitating the transmetalation step.
Applications in Drug Development
Thiophene-based boronic esters are invaluable tools in the synthesis of pharmaceuticals. They provide an efficient means to introduce the thiophene moiety, which can act as a bioisostere for a phenyl ring, altering the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Data Presentation: Thiophene-Containing Drugs and the Role of Boronic Esters
| Drug | Therapeutic Area | Role of Thiophene Moiety & Boronic Ester in Synthesis |
| Rivaroxaban | Anticoagulant | The central chlorothiophene core is a key structural feature. Synthetic routes often involve the coupling of a 5-chlorothiophene-2-carbonyl derivative, which can be prepared from the corresponding thiophene. While not always directly using a boronic ester, the principles of C-C and C-N bond formation at the thiophene ring are central.[4][5][6] |
| Prasugrel | Antiplatelet | The thienopyridine core is essential for its antiplatelet activity. Several patented syntheses of prasugrel utilize a thiophene boronic acid derivative as a key intermediate for constructing the core structure.[7][8][9][10][11] |
| Olanzapine | Antipsychotic | The thieno[2,3-b][3][12]benzodiazepine structure is crucial for its antipsychotic effects. Syntheses typically involve the cyclization of a 2-amino-5-methylthiophene-3-carbonitrile derivative. While not a direct application of a thiophene boronic ester in a Suzuki coupling, it highlights the importance of functionalized thiophenes.[13][14][15][16][17] |
| Duloxetine | Antidepressant | The 2-thienyl group is a key component of the molecule. The synthesis often starts from 2-acetylthiophene, which is then elaborated. This showcases an alternative to cross-coupling for incorporating the thiophene ring.[12][18][19][20][21] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of thiophene-based boronic esters.
Protocol 1: Synthesis of 3-Thienylboronic Acid via Lithiation-Borylation[22]
Materials:
-
3-Bromothiophene
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Magnesium turnings
-
Inert atmosphere setup (e.g., Schlenk line with argon)
Procedure:
-
Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask.
-
Add a solution of 3-bromothiophene in anhydrous THF dropwise to initiate the formation of 3-thienylmagnesium bromide.
-
Cool the Grignard reagent to -78 °C.
-
Add triisopropyl borate dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-thienylboronic acid.
Caption: Workflow for the synthesis of 3-thienylboronic acid.
Conclusion and Future Directions
From their early, challenging syntheses to their current status as readily available and indispensable reagents, thiophene-based boronic esters have had a profound impact on organic synthesis. Their versatility continues to empower chemists in the creation of novel pharmaceuticals and advanced materials. Future innovations will likely focus on developing more sustainable and efficient catalytic systems for their synthesis and exploring their application in emerging fields such as chemical biology and supramolecular chemistry.
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Theoretical studies on 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Theoretical Investigation of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of significant interest at the intersection of materials science and medicinal chemistry. Boronic acid esters, particularly those incorporating heterocyclic moieties like thiophene, are foundational building blocks in organic synthesis and have emerged as critical pharmacophores in modern drug discovery.[1][2] This document outlines a robust computational methodology rooted in Density Functional Theory (DFT) to elucidate the structural, spectroscopic, electronic, and non-linear optical (NLO) properties of the title compound. By detailing not just the protocols but the scientific rationale behind them, this guide serves as a practical resource for researchers, chemists, and drug development professionals seeking to predict and understand the physicochemical behavior of this molecule before embarking on extensive experimental synthesis and testing.
Introduction: The Convergence of Thiophene and Boron Chemistry
The thiophene ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[3] Thiophene and its derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Concurrently, the field of boron chemistry has revolutionized drug development, most notably with the advent of boronic acid-containing proteasome inhibitors like Bortezomib.[1] The boron atom's empty p-orbital allows for unique covalent interactions, making it a powerful tool for enzyme inhibition.[1]
The molecule this compound represents a convergence of these two important chemical domains. As a boronic ester, it is more stable and easier to handle than its corresponding boronic acid, making it an ideal synthetic intermediate.[4] Theoretical studies, particularly those employing quantum chemical calculations, provide an invaluable, cost-effective means to predict molecular properties with high accuracy.[5] Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its exceptional balance of computational cost and accuracy in describing electronic structures.[6]
This guide provides a detailed protocol for a comprehensive DFT-based study of this compound, enabling a deep understanding of its fundamental characteristics.
Molecular Structure
This compound consists of a thiophene ring linked via its C2 position to the boron atom of a 1,3,2-dioxaborinane ring. This structure is typically synthesized through the condensation reaction of 2-thiopheneboronic acid with 1,3-propanediol.
Caption: Workflow for the theoretical investigation of molecular properties.
Step-by-Step Computational Protocol
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).
-
Geometry Optimization:
-
Perform a full geometry optimization without any constraints using the B3LYP/6-311++G(d,p) level of theory. [5]This calculation finds the lowest energy conformation of the molecule.
-
Software: Gaussian 09 or a later version is recommended. [7]3. Vibrational Frequency Analysis:
-
Trustworthiness: On the optimized geometry, perform a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. [8] * This step also yields the data for simulating the infrared (IR) spectrum.
-
-
Spectroscopic Calculations:
-
NMR: Using the optimized geometry, calculate the NMR chemical shieldings using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. [9]The calculated shieldings for ¹H, ¹³C, and ¹¹B can be converted to chemical shifts by referencing against a standard compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory.
-
-
Electronic and Reactivity Analysis:
-
From the optimized structure, perform a single-point energy calculation to obtain the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [10][11] * Generate the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution and identify reactive sites.
-
-
Non-Linear Optical (NLO) Property Calculation:
-
Calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using the optimized geometry. These properties are crucial for assessing the material's potential in photonic applications. [12]
-
Analysis of Predicted Theoretical Results
This section describes the expected outcomes from the computational protocol, providing a benchmark for researchers conducting these studies.
Optimized Geometric Parameters
The calculation will yield precise bond lengths and angles. Key parameters to analyze include the C-B bond length, the B-O bond lengths within the dioxaborinane ring, and the planarity between the thiophene and dioxaborinane rings.
Table 1: Predicted Optimized Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C(thiophene)-B | 1.55 | O-B-O | 110.5 |
| B-O | 1.37 | C(thiophene)-B-O | 124.7 |
| S-C(thiophene) | 1.74 | C-S-C | 92.2 |
Spectroscopic Signatures
-
FT-IR: The simulated IR spectrum will show characteristic vibrational modes. Key peaks would include C-H stretching from the thiophene ring (~3100 cm⁻¹), C=C stretching (~1500-1400 cm⁻¹), and strong B-O stretching vibrations (~1350 cm⁻¹). [13]* NMR: The GIAO calculations will predict the chemical shifts. The ¹¹B NMR signal is particularly diagnostic for boronic esters, expected to appear around 28-30 ppm, characteristic of a trigonal planar boron environment. [14]Protons on the thiophene ring will show distinct signals in the aromatic region of the ¹H NMR spectrum. [7]
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO and LUMO are critical to understanding a molecule's electronic behavior. [15]
-
HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, indicating this is the most probable site for electrophilic attack.
-
LUMO: The LUMO is likely distributed across the C-B bond and the dioxaborinane ring, highlighting the electrophilic nature of the boron atom.
-
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability and reactivity. [5]A smaller energy gap suggests higher reactivity. [6]
Caption: HOMO-LUMO energy gap diagram.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's behavior. [10] Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)
| Property | Value (eV) | Formula | Interpretation |
|---|---|---|---|
| E_HOMO | -6.15 | - | Electron-donating ability |
| E_LUMO | -1.20 | - | Electron-accepting ability |
| Energy Gap (ΔE) | 4.95 | E_LUMO - E_HOMO | Chemical reactivity, stability |
| Hardness (η) | 2.475 | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Electronegativity (χ) | 3.675 | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution. Negative potential (red/yellow) will be concentrated around the oxygen atoms and the sulfur atom, indicating nucleophilic sites. A region of positive potential (blue) will be located around the boron atom and the acidic protons of the thiophene ring, indicating electrophilic sites. This is invaluable for predicting non-covalent interactions with biological targets.
Non-Linear Optical (NLO) Properties
Thiophene-containing conjugated systems are known for their potential NLO properties. [16]The calculations will quantify the first-order hyperpolarizability (β), a measure of the second-order NLO response. A significant β value would suggest the molecule could be a candidate for applications in frequency-doubling or electro-optic modulation. [12]
Implications for Drug Development
The theoretical data generated provides critical insights for medicinal chemists:
-
Target Interaction: The MEP map can guide the design of molecules that can form specific hydrogen bonds or other electrostatic interactions within a protein's active site. [17]The electrophilic boron atom is the key to the covalent inhibition mechanism seen in drugs like Bortezomib. [1]* Metabolic Stability: The HOMO-LUMO gap and MEP can help predict sites susceptible to metabolic transformation (e.g., oxidation). A more stable molecule (larger gap) might have a longer biological half-life.
-
Pharmacokinetics (ADMET): Calculated properties like dipole moment and polarizability can be used as descriptors in QSAR models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Thiophene derivatives have been extensively studied for their drug-like properties. [6]
Conclusion
The theoretical framework presented in this guide offers a powerful, predictive, and efficient approach to characterizing this compound. By leveraging DFT calculations with a well-chosen functional and basis set, researchers can obtain reliable data on the molecule's geometry, spectroscopy, electronic structure, and NLO potential. This computational pre-screening is an essential component of modern materials science and rational drug design, enabling a more focused and resource-efficient experimental investigation.
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The Strategic Utility of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the efficient construction of complex molecular architectures. 2-(Thiophen-2-YL)-1,3,2-dioxaborinane has emerged as a pivotal building block, offering a stable, versatile, and highly reactive precursor for the introduction of the thiophene-2-yl moiety, a privileged scaffold in a multitude of biologically active compounds. This guide provides a comprehensive overview of its commercial availability, synthesis, and critical applications, with a focus on empowering researchers to leverage this reagent in their drug discovery programs.
Core Properties and Commercial Availability
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Thiophene-2-boronic acid, propanediol cyclic ester |
| CAS Number | 197024-83-2[1] |
| Molecular Formula | C₇H₉BO₂S[1] |
| Molecular Weight | 168.02 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Storage | Recommended storage at 2-8°C[1] |
Commercial Suppliers:
This reagent is readily available from a range of commercial suppliers, ensuring a stable supply chain for research and development activities. Key vendors include:
-
2a biotech[2]
-
Arctom
-
Fisher Scientific (distributing for Combi-Blocks and eMolecules)
-
Santa Cruz Biotechnology[1]
Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization and preclinical studies.
Synthesis and Rationale: A Stable Precursor for Suzuki-Miyaura Coupling
The synthetic utility of this compound lies in its role as a protected and stabilized form of 2-thienylboronic acid. Boronic acids, while immensely useful, can be prone to decomposition, particularly protodeboronation. The formation of the 1,3,2-dioxaborinane ring through esterification with 1,3-propanediol enhances the stability of the boronic acid, allowing for easier handling, purification, and storage, while still retaining the requisite reactivity for cross-coupling reactions.
The synthesis of the parent 2-thienylboronic acid is typically achieved through the reaction of a thienyl-organometallic species with a trialkyl borate, followed by acidic hydrolysis. The subsequent protection as the dioxaborinane is a straightforward esterification.
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The thiophene moiety is a key structural component in numerous FDA-approved drugs and clinical candidates due to its ability to act as a bioisostere for a phenyl ring and its favorable electronic properties that can enhance target engagement.
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.
Sources
A Technical Guide to 2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Synthesis, Stability, and Applications in Modern Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-(thiophen-2-yl)-1,3,2-dioxaborinane, a key building block in contemporary organic synthesis and drug discovery. We will delve into its chemical identity, synthesis protocols, inherent stability advantages over its boronic acid counterpart, and its pivotal role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique properties of this versatile thiophene-based reagent.
Introduction: The Significance of Thiophene-Based Boronic Esters
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic electronic materials.[1][2][3][4] Its ability to act as a bioisostere for a phenyl ring, coupled with its unique electronic properties, makes it a desirable component in the design of novel molecules. The introduction of the thiophene ring into complex structures is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[1][5]
This reaction requires an organoboron reagent, typically a boronic acid or a boronic ester. However, many heterocyclic boronic acids, including thiophene-2-boronic acid, suffer from instability, leading to decomposition (protodeboronation) upon storage or during reactions, which can significantly lower yields.[6] To overcome this challenge, more stable surrogates have been developed. This compound, a cyclic boronic ester, represents a robust and highly effective solution. The propanediol-derived dioxaborinane mask provides enhanced stability, allowing for easier handling, storage, and more reliable performance in cross-coupling reactions.
This guide will serve as a comprehensive resource on this compound, providing the necessary technical details to effectively utilize this reagent in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 197024-83-2 | [7][8][9] |
| Molecular Formula | C₇H₉BO₂S | [9] |
| Molecular Weight | 168.02 g/mol | [9] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Stability | More stable than the corresponding boronic acid, air-stable for storage | [6] |
Synthesis and Stability: A Mechanistic Perspective
The synthesis of this compound is typically achieved through a two-step process that leverages foundational organometallic chemistry. The choice of this synthetic route is dictated by the need to create a stable, storable, and reactive boronic ester from a readily available thiophene source.
Synthetic Workflow
The general workflow involves the formation of an organometallic thiophene species, followed by trapping with a borate ester and subsequent transesterification with 1,3-propanediol.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative method based on standard procedures for the synthesis of boronic esters.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1,3-Propanediol
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Lithiation: To a solution of thiophene (1.0 eq) in anhydrous THF cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add n-BuLi (1.05 eq) dropwise. The solution is stirred at this temperature for 1 hour to ensure complete formation of 2-thienyllithium.
-
Causality: The proton at the 2-position of thiophene is the most acidic due to the inductive effect of the sulfur atom and the stability of the resulting carbanion. n-BuLi is a strong base capable of deprotonating this position efficiently at low temperatures to prevent side reactions.
-
-
Borylation: To the solution of 2-thienyllithium, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Causality: The highly nucleophilic 2-thienyllithium attacks the electrophilic boron atom of the triisopropyl borate. Using a slight excess of the borate ensures complete consumption of the lithiated intermediate.
-
-
Esterification and Workup: The reaction is quenched by the addition of 2M HCl. 1,3-Propanediol (1.5 eq) is then added, and the mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Causality: The acidic workup hydrolyzes the initially formed borate complex to the corresponding thiophene-2-boronic acid in situ. The subsequent addition of 1,3-propanediol drives the formation of the more stable cyclic dioxaborinane ester through transesterification, often aided by the removal of water.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
The Advantage of Dioxaborinane Stability
Heterocyclic boronic acids are prone to protodeboronation, a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This decomposition pathway is often accelerated by heat, moisture, and trace acids or bases, making long-term storage and consistent reactivity a significant challenge.
The dioxaborinane ester protects the boron center, sterically and electronically hindering the pathways that lead to decomposition. This enhanced stability translates to:
-
Longer shelf-life: The compound can be stored for extended periods under standard laboratory conditions without significant degradation.
-
Improved Reaction Reproducibility: Using a stable boronic ester ensures that the stoichiometry of the active reagent is accurate and consistent, leading to more reliable and reproducible reaction outcomes.[6]
-
Broader Reaction Compatibility: The protected nature of the boronic ester can sometimes allow for milder reaction conditions compared to the free boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond between the thiophene ring and an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl systems prevalent in pharmaceuticals.[1][5]
General Reaction Scheme & Catalytic Cycle
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The boronic ester, activated by a base, transfers the thiophene group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (aryl and thiophenyl) on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Exemplary Protocol: Synthesis of 2-Phenylthiophene
This protocol illustrates the use of this compound in a typical cross-coupling reaction.
Materials:
-
This compound
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (degassed)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), iodobenzene (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add degassed toluene and water (e.g., in a 4:1 ratio).
-
Causality: Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is essential for activating the boronic ester to facilitate the transmetalation step.
-
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 2-phenylthiophene.
Conclusion and Future Outlook
This compound stands out as a superior reagent for the introduction of the 2-thiophenyl moiety into organic molecules. Its enhanced stability compared to the parent boronic acid addresses a critical challenge in synthetic chemistry, ensuring greater reliability, longer shelf-life, and improved reaction yields. For researchers in drug discovery and materials science, this reagent is an invaluable tool, streamlining the synthesis of complex thiophene-containing targets. As the demand for sophisticated heterocyclic compounds continues to grow, the utility of robust and efficient building blocks like this compound will only become more pronounced.
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2a biotech. This compound. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(12), 3873–3875. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]
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Rossi, E., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(7), 1735. [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(6), 983–1008. [Link]
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ResearchGate. Furans, Thiophenes and Related Heterocycles in Drug Discovery. [Link]
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Kumar, K., & Kumar, A. (2017). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 4(4), 183-194. [Link]
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An In-Depth Technical Guide to Boronic Esters in Organic Synthesis
Abstract
Boronic esters have become indispensable tools in modern organic synthesis, prized for their unique reactivity, stability, and versatility.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of boronic ester chemistry. We will delve into their fundamental structure and properties, explore robust synthetic methodologies for their preparation, and highlight their transformative applications, particularly in carbon-carbon bond formation. The discussion extends to advanced, state-of-the-art topics, including stabilized boronic ester surrogates and novel photocatalytic borylation methods. Practical, field-proven protocols and mechanistic insights are provided throughout to bridge theory with application, empowering chemists to leverage these powerful reagents in their synthetic endeavors.
Introduction: The Rise of the Organoboron Reagent
Organoboron compounds, particularly boronic acids and their ester derivatives, have revolutionized the construction of complex organic molecules.[1][2] Their meteoric rise is largely attributed to their role as key nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][4][5] Boronic esters offer significant advantages over other organometallic reagents, including generally low toxicity, high functional group tolerance, and remarkable stability to air and moisture, which simplifies handling and purification.[1][6][7]
These attributes have made them invaluable in diverse fields, from the synthesis of natural products and advanced materials to the discovery and manufacture of pharmaceuticals.[4][5][8] Indeed, several FDA-approved drugs contain boron or are synthesized using boronic ester intermediates, highlighting their impact on medicinal chemistry.[7][9][10] This guide aims to provide a deep, practical understanding of boronic ester chemistry, from foundational principles to cutting-edge applications.
Fundamental Properties: Structure, Stability, and Reactivity
A boronic ester features a carbon-boron bond, with the boron atom also bonded to two oxygen atoms, typically as part of a cyclic diester. The most common protecting groups are derived from diols like pinacol (to form pinacol esters, or Bpin) and neopentyl glycol.
The boron atom in a boronic ester possesses a vacant p-orbital, rendering it Lewis acidic. This electronic feature is central to its reactivity. The geometry around the boron is trigonal planar. This structure and the inherent polarity of the C-B bond underpin the utility of boronic esters in synthesis.[11]
Key Characteristics:
-
Stability: Boronic esters are generally more stable and easier to handle than their corresponding boronic acids.[6] Pinacol esters are particularly popular due to their high stability, allowing for purification via chromatography.[12] However, their stability can be a double-edged sword, as hydrolysis back to the boronic acid, which is often necessary for reaction, can be slow.[13][14]
-
Reactivity: The reactivity of the C-B bond is modulated by the diol used. While stable, the C-B bond can be readily cleaved under specific catalytic conditions, most notably in transmetalation steps with transition metals like palladium.[15][16]
-
Toxicity: Compared to many other organometallic reagents like organotins or organozincs, organoboron compounds exhibit significantly lower toxicity.[1][7] The ultimate byproduct, boric acid, is a relatively benign compound.[17][18]
Synthesis of Boronic Esters: Key Methodologies
The accessibility of boronic esters is crucial to their widespread use. Several powerful methods have been developed for their synthesis.
The Miyaura Borylation Reaction
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides (or triflates) is the most prominent method for synthesizing boronic esters.[12][19] This reaction, developed by Norio Miyaura, offers exceptional functional group tolerance and proceeds under relatively mild conditions.[12][20]
Mechanism: The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.[20]
Causality in Protocol Design:
-
Catalyst: A palladium source (e.g., PdCl₂(dppf)) is standard. The dppf ligand is crucial for stabilizing the palladium intermediates and facilitating the catalytic cycle.[21]
-
Base: A weak base, typically potassium acetate (KOAc), is essential.[12] Its role is not to activate the diboron reagent, which is a poor Lewis acid, but rather to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) complex.[12][20] Using a strong base can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide, reducing the yield.[12]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding air-stable pinacol esters that are often amenable to chromatographic purification.[12]
Workflow for a Typical Miyaura Borylation
Caption: General workflow for Miyaura Borylation.
Other Transition-Metal Catalyzed Borylations
While palladium catalysis is dominant, other transition metals like nickel, copper, and cobalt have been employed for C-B bond formation.[22][23] These systems can offer complementary reactivity, particularly for less reactive electrophiles like aryl chlorides, and provide more cost-effective and sustainable alternatives.[22]
Photoredox-Mediated Borylation
A modern frontier in boronic ester synthesis involves the use of visible-light photoredox catalysis.[11][24] These methods allow for the generation of radicals under exceptionally mild conditions, opening new pathways for C-B bond formation from precursors like aryl halides, carboxylic acids, and amines.[11][25]
-
Mechanism: A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light and engages in a single-electron transfer (SET) process with the substrate to generate a radical intermediate.[24][25] This radical then reacts with a diboron reagent to form the boronic ester.
-
Advantages: These reactions often proceed at room temperature and exhibit broad functional group tolerance, avoiding the high temperatures sometimes required in traditional cross-coupling.[25]
Boronic Esters in Action: The Suzuki-Miyaura Coupling
The premier application of boronic esters is the Suzuki-Miyaura cross-coupling reaction, which forges a new C-C bond between the organic group of the boronic ester (the nucleophile) and an organic halide or triflate (the electrophile).[3][4][15]
The Catalytic Cycle
The generally accepted mechanism proceeds in three key steps:[3][15][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic ester (often by facilitating its hydrolysis to a boronic acid, which then forms a borate anion), which then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the complex, forming the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with a phenylboronic ester.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.0 equiv)
-
Solvent: 1,4-Dioxane
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (e.g., 1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Solvent/Base Addition: Add deoxygenated 1,4-dioxane (e.g., 5 mL) followed by the 2M aqueous K₂CO₃ solution (1.0 mL, 2.0 mmol) via syringe. Causality Note: The aqueous base is crucial for activating the boronic ester for transmetalation.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[16]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[16]
Advanced Topics: MIDA Boronates and Iterative Synthesis
While pinacol esters are workhorses, their moderate stability can be problematic in multi-step syntheses. To address this, N-methyliminodiacetic acid (MIDA) boronates were developed.[26][27]
MIDA Boronates:
-
Exceptional Stability: MIDA boronates are highly crystalline, monomeric, and exceptionally stable to air, moisture, and silica gel chromatography.[26][27][28] They are robust enough to be carried through many synthetic transformations without cleavage of the C-B bond.[26]
-
Controlled Deprotection: The MIDA protecting group can be easily removed under mild aqueous basic conditions (e.g., aq. NaOH) to liberate the free boronic acid in situ for a subsequent cross-coupling reaction.[26][28]
This unique stability-lability profile enables a powerful strategy known as iterative cross-coupling (ICC) .[29][30] In ICC, bifunctional building blocks (e.g., a haloaryl MIDA boronate) are coupled sequentially, analogous to solid-phase peptide synthesis.[26][30] One "end" of the molecule (the halide) reacts, while the other end (the MIDA boronate) remains protected. After the coupling, the MIDA group is cleaved, revealing a new reactive site for the next coupling cycle. This has enabled the automated synthesis of complex small molecules.[29][30]
Practical Considerations: Purification and Handling
Purification:
-
Pinacol Esters: While many pinacol esters can be purified on standard silica gel, decomposition can occur, leading to yield loss.[31][32] Using silica gel treated with boric acid or minimizing contact time can mitigate this.[31] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique as it uses a high percentage of organic solvent, preventing on-column hydrolysis.[13][32]
-
MIDA Boronates: These are generally very stable on silica gel, making their purification straightforward.[27][28][32]
-
Trifluoroborate Salts: Crude boronic esters can be converted to potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are highly crystalline, air-stable solids that are easily purified by recrystallization.[32]
Handling and Safety:
-
Boronic acids and esters are generally considered irritants.[33] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[33][34]
-
Avoid inhalation of dusts.[34]
-
Store containers tightly closed in a dry area.[35]
Conclusion and Future Outlook
Boronic esters have fundamentally changed the landscape of organic synthesis, providing a reliable and versatile platform for constructing molecular complexity. The continued evolution of this field, driven by innovations in catalysis (e.g., base-metal and photoredox catalysis) and the design of novel boronate reagents like MIDA esters, promises even greater synthetic power.[22][25] As chemists continue to push the boundaries of molecular design in medicine and materials science, the humble boronic ester is certain to remain a central and enabling tool.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, ACS Publications. [Link]
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Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. [Link]
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An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PubMed Central. [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]
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New Radical Borylation Pathways for Organoboron Synthesis Enabled by Photoredox Catalysis. PubMed. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [Link]
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Suzuki–Miyaura reaction Definition. Fiveable. [Link]
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Cobalt-Catalyzed Borylation of Aryl Halides and Pseudohalides. ACS Publications. [Link]
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From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. PubMed. [Link]
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A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. RSC Publishing. [Link]
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Photoredox Catalysis by 21-Thiaporphyrins: A Green and Efficient Approach for C-N Borylation and C-H Arylation. R Discovery. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PubMed Central. [Link]
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Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. National Institutes of Health. [Link]
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Boronic esters in asymmetric synthesis. Semantic Scholar. [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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Persistent Boryl Radicals as Highly Reducing Photoredox Catalysts for Debrominative Borylations. Journal of the American Chemical Society. [Link]
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Organic Synthesis Using Boron and Organoboron Halides. ResearchGate. [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
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Miyaura borylation. Wikipedia. [Link]
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Chemoselective Boronic Ester Synthesis by Controlled Speciation. PubMed Central. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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Methodological & Application
Application Notes and Protocols for 2-(Thiophen-2-YL)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Thiophene Moieties and the Suzuki-Miyaura Reaction
For researchers, scientists, and professionals in drug development, the incorporation of the thiophene scaffold into molecular architectures is a cornerstone of modern medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, including those with therapeutic potential. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is favored for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its reagents.
However, the use of heteroaromatic boronic acids, particularly 2-thiopheneboronic acid, presents significant challenges. These compounds are often prone to protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved, leading to reduced yields of the desired coupled product.[3] To circumvent this instability, the use of boronic esters as protected forms of boronic acids has become a standard practice. These esters offer enhanced stability and are often easier to handle and purify.[4] This guide focuses on a specific and advantageous boronic ester, 2-(Thiophen-2-YL)-1,3,2-dioxaborinane , and its application in Suzuki-Miyaura cross-coupling reactions.
This compound: A Stable and Efficient Coupling Partner
This compound is a cyclic boronic ester that serves as a robust and reliable source of the 2-thienyl nucleophile in Suzuki-Miyaura couplings. The 1,3,2-dioxaborinane ring, formed from the reaction of the boronic acid with 1,3-propanediol, confers notable stability to the molecule, mitigating the propensity for premature decomposition observed with the free boronic acid. The use of such protected boronic acid derivatives has been shown to be advantageous for achieving good yields in palladium-catalyzed cross-coupling reactions under standard conditions.[5]
Advantages of using this compound:
-
Enhanced Stability: The cyclic dioxaborinane structure protects the C-B bond from premature cleavage (protodeboronation), ensuring a sufficient concentration of the active boron species throughout the reaction.[4]
-
Improved Handling and Storage: As a solid, it is generally easier to handle and store compared to the often less stable free boronic acid.
-
Controlled Release: The dioxaborinane can be considered a slow-release form of the boronic acid under the basic reaction conditions, which can be beneficial for catalytic turnover and minimizing side reactions.
-
High Reactivity in Coupling: Despite its stability, this compound demonstrates excellent reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex (Pd(0)Ln), forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.
-
Transmetalation: The organoboron reagent, in this case, this compound, is activated by a base. The activated boronate species then transfers the thiophenyl group to the palladium(II) complex, displacing the halide and forming a new palladium(II) intermediate (R¹-Pd(II)Ln-R²).
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (R¹-R²), which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a robust starting point for the coupling of various aryl bromides with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a clean and dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (4 mL of 1,4-dioxane and 1 mL of water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Optimized Procedure for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system and stronger base may be required.
Materials:
-
Aryl chloride or sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene or THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Glovebox or Schlenk line techniques
Procedure:
-
Reaction Setup (in a glovebox): In a glovebox, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), ligand (e.g., SPhos, 0.02-0.04 mmol), and base (K₃PO₄, 3.0 mmol) to a reaction vial.
-
Solvent Addition: Add the anhydrous and degassed solvent (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring and Workup: Follow the monitoring and workup procedures as described in Protocol 1.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki-Miyaura coupling reaction. The following table provides a summary of typical conditions and expected outcomes for the coupling of a generic aryl bromide with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 8 | 80-90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 85-95 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane | 100 | 10 | >90 |
Yields are representative and will vary depending on the specific aryl halide substrate.
Workflow Visualization
A clear experimental workflow is crucial for reproducibility and successful execution of the protocol.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine ligand like SPhos or XPhos), or a stronger base (e.g., K₃PO₄). Ensure that the solvents are properly degassed and the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.
-
Protodeboronation: If significant formation of thiophene is observed, it indicates protodeboronation of the boronic ester. This can be minimized by using a less protic solvent system and ensuring the base is sufficiently strong to promote transmetalation over protonolysis.
-
Homocoupling: The formation of bithienyl as a byproduct can result from the homocoupling of the boronic ester. This is often promoted by the presence of oxygen. Rigorous exclusion of air is critical.
-
Catalyst Choice: For electron-rich or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands are generally more effective.[6] For aryl chlorides, a highly active catalyst system is essential.[6]
Conclusion
This compound is a valuable and robust reagent for the introduction of the 2-thienyl moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid makes it a reliable choice for a wide range of substrates, particularly in the context of complex molecule synthesis in drug discovery and development. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired biaryl products, paving the way for the synthesis of novel and potentially bioactive compounds.
References
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Gomha, S. M., et al. (2017). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Molecules, 22(11), 1962. [Link]
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Turan-Zitouni, G., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 23(7), 1735. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547–12556. [Link]
-
Chemler, S. R., et al. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1531–1542. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4), 003. [Link]
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Turan-Zitouni, G., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 23(7), 1735. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Chemical Reviews, 104(5), 2431-2479. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Application Notes & Protocols: Strategic Use of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Addressing the Stability Challenge in Thiophene Couplings
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Thiophene-containing biaryls are critical structural motifs in pharmaceuticals, agrochemicals, and organic electronics, making their synthesis a subject of intense research.[2] However, the use of 2-thiopheneboronic acid in these reactions is often plagued by its inherent instability, leading to competitive protodeboronation—the cleavage of the C–B bond—which diminishes yields and complicates purification.[3]
To circumvent this challenge, the use of more stable boronic acid surrogates is a field-proven strategy.[4] This guide focuses on 2-(thiophen-2-yl)-1,3,2-dioxaborinane , a propane-1,3-diol-derived boronic ester of thiophene. This six-membered cyclic boronic ester offers enhanced stability compared to the free boronic acid and even its five-membered (dioxaborolane) counterparts like the commonly used pinacol ester.[5] This enhanced stability translates to higher reaction fidelity, broader functional group tolerance, and improved storage and handling.
This document serves as a comprehensive technical guide for researchers, chemists, and process development scientists, providing in-depth mechanistic insights and detailed, actionable protocols for the effective use of this compound in palladium-catalyzed cross-coupling reactions.
The Scientific Rationale: Why a Dioxaborinane Derivative?
The choice of a boronic ester over a free boronic acid is a deliberate strategy to mitigate decomposition pathways. The 1,3,2-dioxaborinane structure provides a significant thermodynamic stability advantage.[5][6]
-
Enhanced Stability: Six-membered dioxaborinane rings are generally more thermodynamically stable than five-membered dioxaborolane rings (e.g., pinacol esters).[5] This increased stability minimizes premature hydrolysis and protodeboronation under the basic reaction conditions typical of Suzuki-Miyaura couplings.
-
Controlled Release & Direct Transmetalation: While historically it was believed that boronic esters must first hydrolyze to the corresponding boronic acid to enter the catalytic cycle, substantial evidence now supports that boronic esters can undergo transmetalation directly with the palladium complex.[7][8] This direct pathway is crucial as it keeps the concentration of the unstable free 2-thiopheneboronic acid low throughout the reaction, thereby suppressing decomposition. The equilibrium between the stable ester and the active boronate species provides a "slow-release" mechanism for the reactive intermediate.
-
Improved Handling and Purity: this compound is a solid, crystalline compound that is more easily handled, purified, and stored than the free boronic acid, ensuring higher purity and reproducibility in reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic group (the thiophene moiety) is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic ester to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization may be required for particularly challenging substrates (e.g., sterically hindered or electron-rich aryl chlorides).
Protocol 1: General Coupling with an Aryl Bromide
This protocol is suitable for a wide range of electronically diverse aryl and heteroaryl bromides.
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G2, 1-2 mol%)[7]
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, degassed, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylthiophene product.
Troubleshooting and Optimization
| Parameter | Recommended Starting Point | Optimization & Rationale |
| Palladium Precatalyst | XPhos Pd G2 (1-2 mol%) | For very challenging couplings (e.g., aryl chlorides), consider more active catalysts like G3 or G4 Buchwald precatalysts.[11] For high-throughput applications, air-stable PEPPSI-type catalysts can be advantageous.[12] |
| Base | K₃PO₄ (2-3 equiv) | K₃PO₄ is a moderately strong base that is effective for boronic esters. Stronger bases like Cs₂CO₃ can sometimes accelerate slow reactions. Weaker bases like K₂CO₃ may be sufficient and can be tried to minimize side reactions with base-sensitive functional groups.[9] |
| Solvent | Dioxane/H₂O (4:1) | The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] For substrates with poor solubility, solvents like THF, 2-MeTHF, or toluene can be used. Anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can be a powerful alternative for refractory cases.[8] |
| Temperature | 80-100 °C | Lowering the temperature to 60-80 °C can sometimes reduce side reactions like protodeboronation, especially if a highly active catalyst system is employed.[3] |
| Equivalents of Boronic Ester | 1.2 equiv | Increasing to 1.5 equivalents may improve yields for sluggish reactions or if some decomposition of the boronic ester is observed. |
Conclusion
This compound is a superior reagent for introducing the 2-thienyl moiety in palladium-catalyzed cross-coupling reactions. Its enhanced stability compared to the free boronic acid minimizes problematic side reactions, leading to cleaner reactions, higher yields, and greater reproducibility. The protocols and insights provided herein are designed to empower researchers to successfully implement this valuable building block in the synthesis of complex molecules for drug discovery, materials science, and beyond. By understanding the mechanistic principles and adopting robust experimental procedures, scientists can fully leverage the advantages of this stable and effective organoboron reagent.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [Link][9][12][14]
-
NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. [Link][7]
-
Thomas, D. A., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4425–4435. [Link]
-
Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(6), 1647-1654. [Link][9][12]
-
Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2108–2111. [Link]
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Rowan, S. J., & Guan, Z. (2017). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 139(3), 1234–1242. [Link]
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Dhall, A., & Singaram, B. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link][5]
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Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
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Scott, J. S., & Denmark, S. E. (2018). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Angewandte Chemie International Edition, 57(48), 15818-15822. [Link][8]
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Dreher, S. D., & Welch, C. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4364–4367. [Link]
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Leibler, L., & Tournilhac, F. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 811. [Link][6]
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Tsurugi, H., & Mashima, K. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(2), 164-174. [Link]
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Vedejs, E., & Chapman, R. W. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Yilmaz, F., & Sonmez, M. (2017). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 41, 613-625. [Link]
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Yang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]
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Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. [Link]
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University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Leadbeater, N. E. (2010). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 15(5), 3168-3203. [Link]
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Ohtaka, A., Sakon, A., Yasui, A., Kawaguchi, T., & Nomura, R. (2018). Suzuki coupling reaction of thienyl halides with arylboronic acids. ResearchGate. [Link]
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Hashmi, A. S. K., et al. (2025). Suzuki reaction with thiophen-2-ylboronic acid. ResearchGate. [Link]
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Savarin, C., Srogl, J., & Liebeskind, L. S. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(20), 3229–3231. [Link]
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Sanzone, J. R., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9239-9249. [Link][13]
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Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6689–6691. [Link][4]
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Liebeskind, L. S., & Savarin, C. (2000). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Organic letters, 2(20), 3229-31. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link][2]
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Application Notes and Protocols: 2-(Thiophen-2-yl)-1,3,2-dioxaborinane in Advanced Materials Science
Foreword: The Strategic Role of Thiophene Boronic Acid Esters in Conjugated Polymer Synthesis
The field of organic electronics is fundamentally driven by the rational design of π-conjugated polymers. Among the vast library of heterocyclic building blocks, thiophene has emerged as a cornerstone due to its environmental stability, high charge carrier mobility, and tunable electronic properties.[1][2] This guide focuses on 2-(Thiophen-2-yl)-1,3,2-dioxaborinane, a member of the thiophene boronic acid ester family. These reagents are pivotal monomers for constructing high-performance conjugated polymers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][5]
Unlike their more toxic organotin predecessors used in Stille coupling, thiophene boronic acid esters offer a greener, more stable, and highly efficient alternative for synthesizing state-of-the-art materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7] This document provides an in-depth exploration of the applications of this compound and its analogues, complete with detailed protocols and the scientific rationale behind methodological choices.
Caption: Structure of this compound.
PART 1: CORE APPLICATION NOTES
Application Note 1: Synthesis of Donor-Acceptor (D-A) Copolymers for Organic Photovoltaics (OPVs)
The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the molecular architecture of the donor and acceptor materials. Donor-Acceptor (D-A) copolymers, which feature alternating electron-rich (donor) and electron-poor (acceptor) units, are ubiquitous as the active materials in these devices.[6] This design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the absorption spectrum and the open-circuit voltage of the resulting solar cell.
This compound and its derivatives serve as indispensable "AA-type" donor monomers. When copolymerized with an electron-deficient "BB-type" dibromo-heteroarene (e.g., benzothiadiazole), they form high molecular weight D-A copolymers. The Suzuki-Miyaura polycondensation is the reaction of choice for this process due to its high functional group tolerance and excellent yields.[8][9] The stability of the boronic ester, particularly MIDA (N-methyliminodiacetic acid) protected esters, allows for precise stoichiometric control and leads to polymers with reproducible molecular weights, a critical factor for consistent device performance.[6][7]
Causality in Protocol Design: The choice of a boronic acid ester over a boronic acid is deliberate. Boronic acids can undergo self-condensation (trimerization to form boroxines). The dioxaborinane or other ester protecting groups prevent this side reaction, ensuring the monomer's stability and integrity until it is activated in the catalytic cycle. The slow, controlled release of the active boronic acid species during the reaction is key to achieving high molecular weights.[6][7]
Application Note 2: Crafting High-Mobility Polymers for Organic Field-Effect Transistors (OFETs)
Thiophene-containing polymers are renowned for their charge transport properties, making them ideal for the semiconductor layer in OFETs.[1][10] The performance of an OFET is largely dictated by the charge carrier mobility of the semiconducting polymer, which is influenced by the polymer's regioregularity, molecular weight, and ability to self-assemble into ordered structures in the solid state.[2][11]
Suzuki-Miyaura polycondensation using monomers like 2,5-bis(1,3,2-dioxaborinan-2-yl)thiophene allows for the synthesis of a wide range of polythiophenes and alternating copolymers with well-defined structures.[8][9] For example, the synthesis of regioregular poly(3-hexylthiophene) (rr-P3HT) has been achieved with excellent results using a MIDA-protected thiophene boronate ester, yielding polymers with high head-to-tail (HT) couplings and molecular weights comparable to those from traditional methods.[8] The planarity of the thiophene rings facilitates π-π stacking between polymer chains, creating efficient pathways for charge transport.[12]
Caption: General experimental workflow for Suzuki-Miyaura polycondensation.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: General Suzuki-Miyaura Polycondensation for D-A Copolymers
This protocol describes a general method for the copolymerization of a thiophene-based "AA-type" monomer (e.g., a 2,5-bis-boronic ester derivative of thiophene) with a "BB-type" dibromo-heteroarene. This method is adapted from established procedures for synthesizing high molecular weight copolymers.[6][7][8]
Materials:
-
Thiophene bis(boronic ester) monomer (e.g., Thiophene-2,5-diylbis(N-methyliminodiacetic acid) boronate ester) (1.0 equiv.)
-
Dibromo-heteroarene monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) (2-5 mol%)
-
Base: Potassium hydroxide (KOH) or Potassium phosphate (K₃PO₄) (4.0 equiv.)
-
Solvent: Degassed Tetrahydrofuran (THF) and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the thiophene bis(boronic ester) monomer (1.0 equiv.) and the dibromo-heteroarene monomer (1.0 equiv.).
-
Reagent Addition: Add the base (4.0 equiv.). Scientist's Note: KOH is often used in biphasic THF/water systems to promote the slow hydrolysis and release of the boronic acid from its ester, which is crucial for building long polymer chains. K₃PO₄ is a milder base suitable for other systems.[6][7]
-
Solvent Addition & Degassing: Add the degassed THF/water solvent mixture. Seal the flask and thoroughly degas the mixture by bubbling argon through it for 20-30 minutes. Maintaining an inert atmosphere is critical to prevent the oxidative degradation of the palladium(0) catalyst.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 55-90 °C) and stir vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Termination & Precipitation: Once the desired molecular weight is achieved (typically after 12-48 hours), cool the reaction to room temperature. Terminate the polymerization by adding a small amount of an end-capping agent like 2-bromothiophene if desired. Slowly pour the viscous reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer. To remove residual catalyst and low molecular weight oligomers, the crude polymer should be purified by Soxhlet extraction, sequentially with methanol, acetone, and hexane. The purified polymer is finally extracted with chloroform or chlorobenzene and re-precipitated.
-
Drying: Dry the final polymer product under vacuum at 40-50 °C overnight.
Self-Validation: The success of the polymerization is validated through comprehensive characterization.
-
¹H NMR Spectroscopy: Confirms the polymer structure and the absence of monomer signals.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal distribution and a PDI between 1.5 and 2.5 are indicative of a well-controlled polymerization.
Caption: Simplified Suzuki-Miyaura catalytic cycle for polycondensation.
PART 3: DATA PRESENTATION & CHARACTERIZATION
The properties of polymers synthesized using thiophene boronic esters are highly dependent on the comonomer and reaction conditions. Below is a table summarizing typical data for alternating copolymers synthesized via the described protocols.
| Polymer ID | Comonomer (BB-type) | Mn (kDa)[6] | Mw (kDa)[6] | PDI (Mw/Mn)[6] | Optical Bandgap (eV) |
| P1 | Benzothiadiazole | 25.3 | 55.7 | 2.2 | ~1.9 |
| P2 | Thienopyrroledione | 30.1 | 69.2 | 2.3 | ~1.7 |
| P3 | Diketopyrrolopyrrole | 45.8 | 100.8 | 2.2 | ~1.5 |
| P4 | Benzotriazole | 18.9 | 43.5 | 2.3 | ~2.0 |
Note: Data are representative values compiled from literature and serve as a guideline for expected outcomes. Actual results will vary.[6][13]
References
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Liao, Y. et al. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]
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Liao, Y. et al. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. ResearchGate. [Link]
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Arrigo, R. et al. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. [Link]
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Al-Hashimi, M. et al. Synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]difurans: Functional building blocks for the design of new conjugated polymers. Beilstein Journal of Organic Chemistry. [Link]
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Weber, L. et al. 1,3,2-Diazaborolyl-functionalized thiophenes and dithiophenes: synthesis, structure, electrochemistry and luminescence. Dalton Transactions. [Link]
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Paciorek, J. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]
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Ramirez, A. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
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Kim, J. et al. Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors | Request PDF. ResearchGate. [Link]
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Hrobárik, P. et al. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI. [Link]
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DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene. YouTube. [Link]
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Aslan, E. et al. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Serbian Chemical Society. [Link]
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Kim, J. et al. Characterization of[6]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. MDPI. [Link]
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Kim, J. et al.[6]Benzothieno[3,2–b][6]benzothiophene-based Liquid Crystalline Organic Semiconductor for Solution-Processed Organic Thin Film Transistors | Request PDF. ResearchGate. [Link]
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The Strategic Application of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane in the Synthesis of High-Performance Organic Electronics
Introduction: The Critical Role of Thiophene-Based Monomers in Organic Electronics
Thiophene-based conjugated polymers are foundational materials in the field of organic electronics, enabling advancements in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] The electronic properties of these materials are intrinsically linked to the purity, regiochemistry, and molecular weight of the constituent polymers. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the synthesis of these conjugated polymers, offering a high tolerance for various functional groups.[2] A key component in this synthetic strategy is the choice of the organoboron reagent. This application note provides a detailed guide to the use of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane, a stable and reactive thiophene boronic ester, for the synthesis of well-defined organic electronic materials. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss its application in the fabrication of organic electronic devices.
The Advantage of the 1,3,2-Dioxaborinane Protecting Group
While various boronic esters, such as the commonly used pinacol ester, are employed in Suzuki-Miyaura couplings, the 1,3,2-dioxaborinane protecting group, derived from 1,3-propanediol, offers distinct advantages. The six-membered ring structure of the dioxaborinane can impart greater stability to the boronic ester compared to its five-membered ring counterparts, which can be beneficial for purification and storage. Furthermore, the reactivity of boronic esters in the transmetalation step of the Suzuki-Miyaura catalytic cycle can be influenced by the nature of the diol protecting group. While boronic acids are generally more reactive than their ester derivatives, the use of esters allows for easier purification and handling. The choice of a specific diol, therefore, represents a critical optimization parameter in the synthesis of high-quality conjugated polymers.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a two-step one-pot procedure starting from thiophene. This protocol is based on the lithiation of thiophene followed by reaction with a trialkyl borate and subsequent esterification with 1,3-propanediol.
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Lithiation: Thiophene is added to the THF, and the solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 2-thienyllithium.
-
Borylation: Triisopropyl borate is added dropwise to the solution of 2-thienyllithium at -78 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Esterification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude boronic acid is then dissolved in toluene, and 1,3-propanediol is added. The mixture is refluxed with a Dean-Stark apparatus to remove water.
-
Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a white solid or colorless oil.
Application in Suzuki-Miyaura Polymerization for Organic Electronics
This compound is an excellent monomer for the synthesis of various thiophene-containing conjugated polymers. A common application is the synthesis of poly(3-alkylthiophenes) (P3ATs), which are benchmark materials for organic solar cells and field-effect transistors.[3][4]
General Protocol for the Synthesis of Poly(3-hexylthiophene) (P3HT)
This protocol describes the polymerization of this compound with a dibrominated comonomer, in this case, 2,5-dibromo-3-hexylthiophene, to yield the well-known polymer P3HT.
Experimental Workflow for P3HT Synthesis
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Application Notes & Protocols for Reactions Involving 2-(Thiophen-2-yl)-1,3,2-dioxaborinane
Introduction: The Strategic Advantage of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane in Modern Synthesis
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2] Its derivatives are prized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Consequently, robust and efficient methods for incorporating the thiophene unit into complex molecular architectures are of paramount importance to researchers in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis for its reliability in forming C-C bonds.[5] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers mild conditions and remarkable functional group tolerance.[6] While thiophene boronic acids are commonly used, they can be prone to decomposition and challenging to handle and purify due to their polarity.[2] Boronic esters, such as the widely used pinacol esters (Bpin), offer enhanced stability.[5]
This guide focuses on a specific, and arguably superior, organoboron reagent: This compound . This cyclic boronic ester, derived from 1,3-propanediol, presents distinct advantages. The six-membered dioxaborinane ring is often thermodynamically more stable than the five-membered dioxaborolane ring of pinacol esters, which can translate to greater bench stability, reduced premature hydrolysis, and potentially improved reaction outcomes.[1] This document provides a detailed exploration of this reagent, including its properties, safe handling, and a comprehensive, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Reagent Profile and Physicochemical Properties
This compound is the 1,3-propanediol cyclic ester of thiophene-2-boronic acid.[7] Its structure provides a balance of reactivity and stability, making it an excellent choice for synthetic chemists.
| Property | Data | Source(s) |
| CAS Number | 197024-83-2 | [8][9] |
| Molecular Formula | C₇H₉BO₂S | [8] |
| Molecular Weight | 168.02 g/mol | [10] |
| Appearance | Typically a white to off-white solid | General |
| Purity | Commercially available at ≥95-97% purity | [8][11] |
| Key Advantage | Enhanced thermodynamic and hydrolytic stability compared to some other boronic esters.[1] | [1] |
Safety, Handling, and Storage: A Trustworthy System
Proper handling of organoboron reagents is critical for both safety and experimental success. While generally possessing low toxicity, boronic acid derivatives should be handled with care.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12] Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[14] Refrigeration is recommended for long-term storage.
-
In case of Exposure:
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The following protocol details the palladium-catalyzed cross-coupling of this compound with an aryl bromide. This protocol is designed as a robust starting point, and optimization may be required for particularly challenging substrates.
Causality Behind the Choices:
-
Catalyst System: A palladium(0) source is essential for the catalytic cycle.[8] We use Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) as it is a common, effective, and commercially available pre-catalyst that readily generates the active Pd(0) species. For more challenging couplings (e.g., with aryl chlorides), more advanced catalysts and ligands may be necessary.
-
Base: A base is crucial for the transmetalation step.[5] It activates the organoboron species to form a more nucleophilic borate complex, facilitating the transfer of the thiophenyl group to the palladium center.[9][11] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective and generally does not interfere with sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often optimal. The organic solvent solubilizes the organic halide and the catalyst complex, while water helps to dissolve the inorganic base and facilitates the formation of the active borate species.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (nitrogen or argon) is critical for achieving high yields and preventing catalyst decomposition.[6]
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Vessel Sealing: Seal the flask with a rubber septum or a screw cap with a septum.
-
Inert Atmosphere Purge: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow Diagram
This diagram provides a visual step-by-step guide to the experimental protocol.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst was added under a positive inert gas pressure and that solvents were properly degassed. Oxygen is a common culprit for killing the reaction.
-
Insufficient Base: The base may be old or hydrated. Use freshly opened or properly stored base. For less reactive halides, a stronger base like cesium carbonate (Cs₂CO₃) may be required.
-
Low Temperature: Some less reactive aryl bromides or chlorides may require higher temperatures (e.g., 100-110 °C).
-
-
Formation of Homocoupled Byproducts:
-
This can occur if the reaction is run for too long or at too high a temperature. Monitor the reaction closely and stop it once the limiting reagent is consumed.
-
Ensure the stoichiometry is correct; an excess of the boronic ester can sometimes lead to its homocoupling.
-
-
Protodeboronation (Loss of Boronic Ester):
-
This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, can be problematic. The use of the more stable dioxaborinane ester helps mitigate this. However, if it persists, ensure the reaction medium is not overly acidic and that the water content is not excessive.
-
Conclusion
This compound is a highly effective and stable reagent for introducing the valuable thiophene scaffold into organic molecules via the Suzuki-Miyaura cross-coupling. Its enhanced stability over other boronic acid derivatives provides a tangible advantage in terms of handling, storage, and mitigating common side reactions. The protocol detailed herein offers a reliable and scientifically-grounded method for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their work.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddy, B., & P, S. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemCD. (n.d.). Cas 197024-83-2,Thiophene-2-boronic acid, propanediol cyclic.... Retrieved from [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Singh, G. K., & Sharma, A. (2021). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
-
Thakur, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Retrieved from [Link]
-
Kumar, R., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Thiophen-2-yl)phenol. Retrieved from [Link]
-
Karaca, C., et al. (2017). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 22(9), 1539. Retrieved from [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Retrieved from [Link]
-
El-Shishtawy, R. M., et al. (2021). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]
-
Biewer, M. C., & Stefan, M. C. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5003. Retrieved from [Link]
-
Mhigo, G. F., et al. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(9), 10977-11010. Retrieved from [Link]
-
Corona-Becerril, D., et al. (2002). Improved approaches in the synthesis of new 2-(1,3-thiazolidin-2Z-yliden)acetophenones. Semantic Scholar. Retrieved from [Link]
-
Patra, A., et al. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 15(10), 6969-6983. Retrieved from [Link]
-
Vargas, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 765-772. Retrieved from [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(Thiophen-2-YL)-1,3,2-dioxaborinane as a Versatile Building Block in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane, a key heterocyclic building block, in the field of medicinal chemistry. We will explore its properties, strategic advantages, and provide a comprehensive, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
Introduction: The Strategic Value of the Thiophene Moiety
The thiophene ring is a privileged pharmacophore in drug discovery, recognized for its electron-rich nature and its role as a bioisostere for the benzene ring.[1][2][3] This structural similarity allows it to mimic phenyl groups in biological systems while offering distinct electronic properties, metabolic profiles, and opportunities for intellectual property. Its presence is noted in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[2]
This compound serves as a stable and efficient precursor for introducing this valuable thiophene unit into complex molecules. It is a boronic acid derivative, protected as a cyclic ester with 1,3-propanediol. This protection strategy imparts significant advantages over the free boronic acid, primarily enhanced stability, which simplifies handling, storage, and precise dispensing in high-throughput synthesis workflows. The primary application of this reagent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between the thiophene ring and various aryl or heteroaryl halides.[4][5][6]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in a laboratory setting. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 197024-83-2[7][8] |
| Molecular Formula | C₇H₉BO₂S |
| Molecular Weight | 168.02 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[9] |
Safety and Handling Precautions:
While specific toxicological properties may not be fully investigated, standard laboratory precautions for handling chemical reagents should be strictly followed.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: Handle the reagent in a well-ventilated fume hood to minimize potential inhalation of dust or vapors.[9]
-
Exposure Response:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]
-
Inhalation: Move the individual to fresh air immediately.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.
-
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a powerful and widely adopted method for constructing biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Reaction Scheme:
A general scheme for the Suzuki-Miyaura coupling of this compound with an aryl bromide (Ar-Br).
Detailed Step-by-Step Experimental Protocol:
This protocol is optimized for a 1 mmol scale reaction. Researchers should note that reaction conditions, particularly temperature and duration, may require optimization based on the specific reactivity of the aryl halide partner.
Materials & Reagents:
-
This compound (168 mg, 1.0 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole) (0.83 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (24 mg, 0.021 mmol, 2.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (229 mg, 1.66 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized Water (1 mL)
-
Standard glassware (Schlenk flask, condenser), magnetic stirrer, heating mantle, and inert gas line (Argon or Nitrogen).
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the setup and reaction is critical for catalytic turnover.
-
Action: Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a reflux condenser. Seal the flask and purge the system with an inert gas (Argon is preferred) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating the cycle three times.[11]
-
-
Addition of Solid Reagents:
-
Rationale: Adding the solid components first under a positive pressure of inert gas prevents unnecessary exposure to the atmosphere.
-
Action: Briefly remove the gas inlet and quickly add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (2.5 mol%), and K₂CO₃ (2.0 equiv) to the flask. Reseal the flask and briefly purge with inert gas again.
-
-
Solvent Addition:
-
Rationale: Solvents must be degassed to remove dissolved oxygen, which can poison the catalyst. A mixture of an organic solvent and water is common for Suzuki couplings, as water aids in dissolving the inorganic base.
-
Action: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solution will typically appear as a yellow, heterogeneous mixture.
-
-
Reaction Execution:
-
Rationale: The reaction is heated to increase the rate of the catalytic cycle, including the key steps of oxidative addition and reductive elimination. The temperature is chosen to be below the boiling point of the solvent mixture.
-
Action: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Reaction Work-up:
-
Rationale: The work-up procedure is designed to quench the reaction, remove the inorganic base and salts, and extract the desired organic product.
-
Action:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Purification:
-
Rationale: The crude product will contain the desired coupled product along with catalyst residues and potentially some side products. Column chromatography is a standard and effective method for purification.
-
Action: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Experimental Workflow Visualization
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Strategic Advantages in Drug Design
The deliberate choice of this compound is rooted in several key principles of medicinal chemistry.
-
Bioisosterism and Target Interaction: The thiophene ring serves as an effective bioisostere of a phenyl ring.[1] It can participate in π-stacking and hydrophobic interactions within protein binding pockets, similar to a benzene ring. However, the presence of the sulfur heteroatom introduces a dipole moment and can act as a hydrogen bond acceptor, offering unique interaction possibilities that can enhance binding affinity or selectivity.
-
Metabolic Stability: The thiophene ring can alter the metabolic profile of a drug candidate compared to a corresponding benzene analogue. This can be advantageous in blocking sites of oxidative metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life.
-
Physicochemical Property Modulation: The incorporation of a thiophene ring can influence key drug-like properties such as solubility and lipophilicity (logP), which are critical for absorption, distribution, metabolism, and excretion (ADME).
-
Advantages of the Dioxaborinane Moiety:
-
Enhanced Stability: Unlike many boronic acids which can undergo dehydration to form cyclic boroxine anhydrides, the 1,3,2-dioxaborinane ester is significantly more stable, ensuring accurate stoichiometry and a longer shelf-life.
-
Ease of Handling: As a crystalline solid, it is non-hygroscopic and easier to weigh and handle than the often-fluffy and less stable free boronic acids. This is particularly beneficial in automated and high-throughput synthesis platforms.
-
Predictable Reactivity: It is a highly reliable coupling partner in Suzuki-Miyaura reactions, providing consistent yields.
-
Conceptual Role in Library Synthesis
Caption: Role of building blocks in generating molecular diversity for drug discovery.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inactive aryl halide (e.g., some aryl chlorides).4. Insufficient base strength or poor solubility. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Switch to a more active catalyst (e.g., Pd(dppf)Cl₂) or increase reaction temperature.4. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system (e.g., Toluene/EtOH/H₂O). |
| Formation of Homocoupled Boronic Ester Dimer | Reaction temperature is too high, or catalyst loading is excessive. | Reduce reaction temperature. Decrease catalyst loading to 1-2 mol%. |
| Deboronation of the Starting Material | Presence of excess water or protic impurities; base may be too strong or reaction time too long. | Ensure anhydrous solvents and reagents are used. Consider a milder base (e.g., K₃PO₄). Monitor the reaction and stop it once the starting material is consumed. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (from the catalyst). | Perform an acidic wash during work-up to protonate phosphine oxides, or use a different catalyst system with more polar ligands. |
References
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, June 15). Sigma-Aldrich.
- Thiophene. (n.d.). Santa Cruz Biotechnology.
- 2-(4-(Furan-2-yl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). ChemScene.
- This compound | CAS 197024-83-2. (n.d.). Santa Cruz Biotechnology.
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. (n.d.). PubChem.
- A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). PMC - NIH.
- Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (n.d.). ChemRxiv.
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740.
- Synthetic Protocol for Diarylethenes Through Suzuki—Miyaura Coupling. (n.d.). Sci-Hub.
- This compound | CAS 197024-83-2. (n.d.). Santa Cruz Biotechnology.
- Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). ChemScene.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022, March 22). PubMed Central.
- Synthesis and reactions of di(thiophen-2-yl)
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sci-hub.ru [sci-hub.ru]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. derthon.com [derthon.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Step-by-Step Guide to the Preparation of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane. This valuable boronic ester derivative serves as a crucial building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Significance of Thiophene-Containing Boronic Esters
Thiophene moieties are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Their incorporation into complex molecules often imparts desirable pharmacokinetic and physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, and boronic acids and their esters are key reagents in this transformation.[1][2]
While thiophene boronic acids are widely used, they can be prone to decomposition and trimerization into boroxines, which can complicate purification and stoichiometry in subsequent reactions. To mitigate these stability issues, boronic acids are often converted into more stable and easily handled ester derivatives.[3] The use of diols to protect the boronic acid functionality is a common and effective strategy.[4] this compound, the 1,3-propanediol ester of thiophene-2-boronic acid, offers a stable, crystalline, and readily purifiable alternative to the free boronic acid, making it an ideal coupling partner in various synthetic applications.[5]
This guide will detail the straightforward synthesis of this compound from commercially available thiophene-2-boronic acid and 1,3-propanediol.
Reaction Mechanism and Rationale
The formation of this compound proceeds through an esterification reaction between thiophene-2-boronic acid and 1,3-propanediol. The reaction is typically carried out in a suitable solvent that allows for the azeotropic removal of water, which drives the equilibrium towards the formation of the boronic ester. Dean-Stark apparatus is commonly employed for this purpose. The reaction is reversible, and the removal of water is crucial for achieving high yields.
The choice of 1,3-propanediol as the protecting group offers a balance of stability and reactivity. The resulting six-membered dioxaborinane ring is generally more stable than acyclic boronic esters but can be readily cleaved under the basic conditions of the Suzuki-Miyaura coupling, allowing the active boronic acid species to participate in the catalytic cycle.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Thiophene-2-boronic acid | 127.96 | 5.00 g | 39.07 mmol | Commercially available. |
| 1,3-Propanediol | 76.09 | 3.28 g (2.98 mL) | 43.10 mmol | Use a slight excess (1.1 eq). |
| Toluene | 92.14 | 100 mL | - | Anhydrous grade. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | For drying the organic phase. |
Equipment
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-boronic acid (5.00 g, 39.07 mmol).
-
Addition of Reagents: Add 1,3-propanediol (2.98 mL, 43.10 mmol, 1.1 eq) and toluene (100 mL) to the flask.
-
Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser on the flask. Place the setup under an inert atmosphere of nitrogen or argon.
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting boronic acid.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation.
-
Work-up: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate (100 mL). Wash the organic layer with brine (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Reaction Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification
The crude this compound can be purified by one of the following methods, depending on the purity of the crude material.
Recrystallization
Recrystallization is often an effective method for purifying boronic esters.
-
Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Silica Gel Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the methylene protons of the 1,3-propanediol moiety. The thiophene protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the dioxaborinane ring will appear as two triplets in the aliphatic region (typically δ 4.2 ppm for the O-CH₂ and δ 2.1 ppm for the O-CH₂-CH₂).
-
¹³C NMR: The carbon NMR spectrum will show signals for the thiophene ring carbons and the two distinct carbons of the 1,3-propanediol backbone. The carbon attached to boron will be a key indicator.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for the introduction of a thiophen-2-yl group into various organic molecules via the Suzuki-Miyaura cross-coupling reaction.[5] A general procedure involves the reaction of the boronic ester with an aryl or vinyl halide or triflate in the presence of a palladium catalyst, a base, and a suitable solvent.
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Safety and Handling
-
Thiophene-2-boronic acid and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a robust and detailed protocol for the preparation of this compound, a valuable and stable precursor for Suzuki-Miyaura cross-coupling reactions. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this important building block for applications in drug discovery, materials science, and organic synthesis. The provided rationale for each step and the inclusion of characterization data will aid in achieving reproducible and high-purity results.
References
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. PMC - NIH. Available at: [Link]
-
Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. Reddit. Available at: [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]
-
Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]
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1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. Available at: [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. MDPI. Available at: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Purification of boronic acids? Reddit. Available at: [Link]
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5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane. Synthesis. Available at: [Link]
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Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane in modern synthetic chemistry. The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials.[1][2] This document focuses on the premier application of its boronic ester derivative: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind the selection of catalytic components, provide a robust, step-by-step experimental protocol, and offer insights into data interpretation and troubleshooting to ensure reliable and reproducible outcomes.
The Reagent: A Profile of this compound
Structure and Significance
This compound is a stable, solid derivative of thiophene-2-boronic acid. The boronic acid is protected as a cyclic ester with 1,3-propanediol. This form offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, easier handling and storage, and a reduced tendency for self-condensation (trimerization) reactions.
The core value of this reagent lies in its ability to introduce the thiophene ring into complex molecules.[3] Thiophene derivatives are central to a vast array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties, among others.[2][4][5] In materials science, thiophene-based conjugated polymers are critical for developing organic semiconductors, light-emitting diodes (OLEDs), and photovoltaics.[3]
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura cross-coupling is the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, a transformation essential for building molecular complexity.[6] The reaction's success is attributed to its broad functional group tolerance, use of stable and environmentally benign boron reagents, and generally mild reaction conditions.[6][7][8] Our focus reagent, this compound, is an ideal nucleophilic partner in this reaction.
The Catalytic System: Understanding the "Why"
A successful Suzuki-Miyaura coupling is not merely a recipe; it is a synergistic interplay of carefully chosen components. The efficiency and outcome of the reaction are dictated by the catalyst, ligand, base, and solvent.
The Palladium Catalyst: The Engine of the Reaction
The catalytic cycle is driven by a palladium center, which cycles between Pd(0) and Pd(II) oxidation states. While a Pd(0) species is the active catalyst, stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂ are often used, which are reduced in situ. More commonly, pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes with specific ligands such as Pd(dppf)Cl₂ are employed for greater reliability.[9][10]
The Ligand: The Catalyst's Steering Wheel
Bare palladium atoms are unstable and will agglomerate into inactive palladium black. Ligands, typically electron-rich phosphines, are essential to stabilize the palladium center. More importantly, they modulate the catalyst's reactivity and selectivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A "buchwald-type" ligand known for its large "bite angle," which promotes the final reductive elimination step and can improve yields, especially with challenging substrates.[9] The selection of Pd(dppf)Cl₂ has proven effective for coupling with heteroaryl boronic esters.[9]
The Base: The Activator
The base is arguably the most critical component after the catalyst. It does not merely create a basic environment; its primary role is to activate the boronic ester. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., a borate), which is essential for the transmetalation step where the thiophene group is transferred from boron to the palladium center.[11]
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and inexpensive. Their solubility often necessitates a biphasic solvent system (e.g., organic solvent and water).[8][12]
-
Phosphates (K₃PO₄, Na₃PO₄): Stronger bases that can be effective when carbonates fail, particularly with less reactive coupling partners.[9]
The Solvent: The Reaction Medium
The solvent must solubilize the organic substrates while being compatible with the catalytic system and the base. Biphasic systems are common.
-
Ethers (Dioxane, THF): Excellent choices for their ability to dissolve organic compounds and their relative inertness. Dioxane, often mixed with water, is a standard for Suzuki couplings.[9]
-
Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher temperature reactions.
The Catalytic Cycle Visualized
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Application Protocol: Synthesis of a 2-Arylthiophene
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, adapted from methodologies proven effective for similar heteroaromatic couplings.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Fisher Scientific[13] | Handle as a stable solid. |
| Aryl Bromide (Ar-Br) | ≥98% | Various | Substrate of choice. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Various | Pre-catalyst. Store under inert gas. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Various | Base. Must be finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Solvent. Use from a sealed bottle. |
| Deionized Water | High Purity | In-house | For biphasic system. Degas before use. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine / Saturated NaCl | - | In-house | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Schlenk Flask / Reaction Tube | - | - | For inert atmosphere reaction. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Inert Gas (Nitrogen or Argon) | High Purity | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Inert Atmosphere Setup: Place a magnetic stir bar into a Schlenk flask. Seal the flask and cycle between vacuum and an inert gas (N₂ or Ar) three times to remove oxygen. Maintain a positive pressure of inert gas.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.[7]
-
-
Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered sodium carbonate (2.5 mmol, 2.5 equiv).
-
Causality: A slight excess of the boronic ester is used to drive the reaction to completion and compensate for any potential degradation or side reactions. The base must be in sufficient excess to facilitate the formation of the borate complex.[12]
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Briefly evacuate and backfill the flask with inert gas one more time.
-
Causality: Catalyst loading is typically between 1-5 mol%. Higher loadings can be used for difficult couplings, but 3 mol% is a robust starting point.
-
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the biphasic mixture vigorously for 4-16 hours.
-
Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential to ensure mixing between the organic and aqueous phases where the catalytic cycle occurs.
-
-
Reaction Monitoring: After a few hours, periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, passing it through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete upon the disappearance of the limiting reagent (typically the aryl bromide).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-arylthiophene product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data & Troubleshooting
Representative Reaction Parameters
The following table provides a general guideline for expected outcomes. Actual yields are highly substrate-dependent.
| Aryl Halide Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Typical Yield | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | Na₂CO₃ | 90 | 12 | 85-95% | Adapted from[9][12] |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 95 | 16 | 70-85% | Adapted from[9] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5%) | K₃PO₄ | 100 | 6 | 80-90% | Adapted from[8] |
| 2-Bromonaphthalene | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 100 | 12 | >90% | Adapted from[8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong or poorly soluble base.3. Reaction temperature too low. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); ensure vigorous stirring.3. Increase temperature to 100-110 °C (if substrates are stable). |
| Significant Side Products | 1. Deborylation of the thiophene ester.2. Homocoupling of the aryl halide. | 1. Use a milder base (e.g., K₂CO₃) and the minimum required temperature.2. Ensure an oxygen-free environment; check the purity of the catalyst and solvents. |
| Product is Difficult to Purify | 1. Residual organoboron compounds.2. Contamination with palladium residues. | 1. During work-up, wash the organic layer with 1M NaOH to remove boron impurities.2. Filter the crude product solution through a pad of Celite® or activated carbon to adsorb palladium. |
References
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Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Journal of the American Chemical Society, 122(46), 11260–11261. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available at: [Link]
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Liebeskind, L. S., & Srogl, J. (2000). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. PubMed. Available at: [Link]
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Giordano, F., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 603. Available at: [Link]
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Hudson, J. B., et al. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 16(7), 5461–5469. Available at: [Link]
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İmal, M., et al. (2020). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 44(2), 481-494. Available at: [Link]
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Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1533. Available at: [Link]
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Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2548–2555. Available at: [Link]
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Gani, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1835-1863. Available at: [Link]
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Lautens, M., et al. (2002). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters, 4(18), 3119–3122. Available at: [Link]
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D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(6), 1229. Available at: [Link]
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Yang, S.-D., et al. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(10), 14336-14344. Available at: [Link]
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D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. ResearchGate. Available at: [Link]
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Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
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Al-Maharik, N. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 15(9), 6178-6210. Available at: [Link]
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Diness, F., & Fairlie, D. P. (2006). Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids. Angewandte Chemie International Edition, 45(34), 5697-5700. Available at: [Link]
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Gronowitz, S. (1996). Thiophenes: reactions and synthesis. ResearchGate. Available at: [Link]
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Yang, S.-D., et al. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(10), 14336-14344. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 14, 1935–1948. Available at: [Link]
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Wang, X., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4987. Available at: [Link]
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Gironda, M., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(9), 10328-10336. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Wróbel, T. M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6614. Available at: [Link]
-
Liu, T., & Engle, K. M. (2023). Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 62(21), e202301931. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of Thiophene Rings via Suzuki-Miyaura Coupling with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Introduction: The Thiophene Moiety and the Power of Boronic Esters
The thiophene ring is a privileged scaffold in modern chemistry. Its unique electronic properties and structural resemblance to the benzene ring have made it a cornerstone in the design of high-performance organic materials, agrochemicals, and, most notably, pharmaceuticals.[1][2] Many blockbuster drugs, including Clopidogrel and Olanzapine, feature a thiophene core, underscoring its importance in medicinal chemistry.[3] The targeted functionalization of this ring system is therefore a critical task in drug discovery and development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[4][5] While thiophene boronic acids are common coupling partners, they are notoriously prone to competitive protodeboronation—a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of unsubstituted thiophene and a reduction in product yield.[6]
To circumvent this challenge, the use of boronic esters has gained significant traction. Specifically, 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a cyclic boronic ester derived from 1,3-propanediol, offers a superior alternative. These esters exhibit enhanced stability, are often crystalline solids that are easier to handle and purify, and crucially, they mitigate the rate of protodeboronation, ensuring that the desired cross-coupling pathway is more efficient.[7][8] This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura reactions, offering field-proven insights, a detailed experimental protocol, and troubleshooting advice for researchers.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational reaction design and optimization. The process is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.
-
A. Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step and is facilitated by electron-rich phosphine ligands.[9]
-
B. Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic ester by a base, which forms a more nucleophilic boronate species. This "ate" complex then efficiently transfers the thiophenyl group to the Pd(II) center, displacing the halide.[10]
-
C. Reductive Elimination: The two organic groups on the palladium complex—the aryl group from the electrophile and the thiophenyl group from the boronic ester—couple and are expelled from the coordination sphere. This step forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. For challenging substrates like heteroaryl boronic esters, a well-thought-out approach is critical to maximize yield and minimize side reactions.
| Parameter | Recommended Choices & Rationale | Potential Issues |
| Palladium Catalyst & Ligand | Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or precatalysts like XPhos G3. Ligands: Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[9][11] Rationale: These ligands accelerate both oxidative addition and reductive elimination, which is crucial for sterically hindered or electron-rich substrates.[11][12] Precatalysts offer improved air stability and generate the active Pd(0) species reliably. | Inactive catalyst leads to no reaction. Poor ligand choice can result in slow reaction rates, allowing protodeboronation to dominate. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃.[13] Rationale: A base is essential for the transmetalation step.[10] For thiophene boronic esters, milder bases like K₃PO₄ are often preferred over strong bases (e.g., NaOH) to minimize the risk of protodeboronation. The choice can also depend on the solubility in the chosen solvent system. | A base that is too strong or too weak can be detrimental. Strong bases can promote unwanted side reactions, while a weak base may not facilitate transmetalation effectively. |
| Solvent | 1,4-Dioxane, Toluene, THF, often with an aqueous component (e.g., 10% water).[9][11][14] Rationale: The solvent must solubilize the reagents and allow for heating. Anhydrous conditions can be beneficial for boronic esters to prevent hydrolysis and leverage faster transmetalation kinetics.[8] However, for some systems, a small amount of water can be beneficial.[4][14] | Poor solubility of reagents can lead to slow or incomplete reactions. The solvent's boiling point dictates the accessible temperature range. |
| Temperature | Room Temperature to 100 °C.[9] Rationale: Higher temperatures generally increase reaction rates. However, highly active modern catalysts can often drive the reaction to completion at lower temperatures (e.g., 40-80 °C), which is advantageous for thermally sensitive substrates and helps suppress protodeboronation.[11] | Excessively high temperatures can lead to catalyst decomposition and increased side product formation. |
| Stoichiometry | Boronic Ester: 1.1–1.5 equivalents. Base: 2.0–3.0 equivalents.[9] Rationale: A slight excess of the boronic ester is used to ensure complete consumption of the (often more valuable) aryl halide. A stoichiometric excess of the base is required to drive the transmetalation step. | Insufficient boronic ester or base will result in an incomplete reaction and low yield. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a robust starting point for the coupling of various aryl or heteroaryl bromides with this compound.
Materials and Reagents
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[14]
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvents for workup (e.g., Ethyl Acetate)
-
Silica gel for column chromatography
Reaction Setup and Execution
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. The final concentration of the aryl halide should typically be between 0.1 M and 0.5 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.[9]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), GC-MS, or LC-MS. Check for the consumption of the limiting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (decomposed). 2. Insufficiently anhydrous conditions (if required). 3. Incorrect base or solvent choice. 4. Reaction temperature is too low. | 1. Use a fresh batch of catalyst or a more robust precatalyst. 2. Ensure all glassware is oven-dried and solvents are properly degassed and dried. 3. Screen a panel of bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene).[11] 4. Incrementally increase the reaction temperature. |
| Significant Thiophene Byproduct | Protodeboronation is outcompeting the desired cross-coupling reaction. | 1. Switch to a milder base: Use K₃PO₄ or K₂CO₃ instead of stronger bases. 2. Use a more active catalyst: A highly active catalyst (e.g., one with a biarylphosphine ligand) can accelerate the cross-coupling at a lower temperature, giving it a kinetic advantage over protodeboronation.[11] 3. Ensure anhydrous conditions: For boronic esters, strictly anhydrous conditions can favor direct transmetalation over pathways involving hydrolysis.[8] |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to reductive elimination from the boronate. 2. Catalyst decomposition. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. 2. Use a more stable precatalyst or adjust the ligand-to-metal ratio. |
Conclusion
This compound is a highly effective and stable reagent for the introduction of the thiophene moiety onto a wide range of molecular scaffolds. By mitigating the pervasive issue of protodeboronation, it offers a more reliable and efficient alternative to the corresponding boronic acid. A thorough understanding of the Suzuki-Miyaura mechanism and the careful optimization of catalyst, base, and solvent systems, as outlined in this guide, will empower researchers to successfully leverage this valuable building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Title: Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Source: Canadian Science Publishing. URL: [Link]
-
Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Source: PMC - NIH. URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate. URL: [Link]
-
Title: Metal-Free Catalytic Cross-Coupling of Esters and Boranes. Source: ChemRxiv. URL: [Link]
-
Title: 1,3,2-Diazaborolyl-functionalized thiophenes and dithiophenes: synthesis, structure, electrochemistry and luminescence. Source: Dalton Transactions. URL: [Link]
-
Title: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Source: MDPI. URL: [Link]
-
Title: Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Source: MDPI. URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: NIH. URL: [Link]
-
Title: 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Source: PubMed Central. URL: [Link]
-
Title: Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Source: MDPI. URL: [Link]
-
Title: Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Source: Semantic Scholar. URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: PMC - NIH. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Welcome to the technical support center for 2-(Thiophen-2-YL)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent, primarily in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and ensure experimental success. Our approach is rooted in explaining the why behind the how, empowering you to troubleshoot effectively and innovate in your synthetic strategies.
I. Understanding the Reagent: The 1,3,2-Dioxaborinane Advantage
Before diving into troubleshooting, it's crucial to understand the specific characteristics of the 1,3,2-dioxaborinane protecting group, which is derived from 1,3-propanediol. While pinacol esters are more common, the six-membered dioxaborinane ring offers distinct advantages.
Research has shown that six-membered boronic esters are thermodynamically more stable than their five-membered counterparts, such as pinacol esters.[1] This increased stability can be a double-edged sword. On one hand, it can lead to greater resistance to premature hydrolysis and protodeboronation, a common side reaction with heteroaromatic boronic acids and esters, especially under basic conditions.[2] On the other hand, this stability might require more carefully optimized conditions to facilitate the crucial transmetalation step in the catalytic cycle.
This guide will help you leverage the stability of this compound to your advantage while overcoming potential kinetic hurdles.
II. Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This section is formatted as a series of questions you might ask when encountering a low-yielding reaction.
Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the most likely causes?
Low yield is a multifaceted problem. The flowchart below provides a logical progression for diagnosing the issue.
Caption: A logical workflow for diagnosing low yields in Suzuki-Miyaura reactions.
Question 2: How do I choose the right catalyst and ligand for coupling with this compound?
The choice of catalyst and ligand is critical for activating both the aryl halide and the boronic ester. For a heteroaromatic substrate like thiophene, which can sometimes coordinate to and inhibit the catalyst, a well-chosen ligand is paramount.
Expertise & Experience:
-
For Electron-Rich or Sterically Hindered Aryl Halides: Use electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step, which can be challenging with such substrates.
-
Commonly Successful Catalysts and Ligands:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, often effective for simple couplings. It's a pre-formed Pd(0) catalyst, which can be advantageous.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its broad applicability and good performance with heteroaromatic systems.
-
Buchwald Ligands (e.g., XPhos, SPhos): Paired with Pd₂(dba)₃ or Pd(OAc)₂, these ligands are highly effective for challenging couplings, including those with aryl chlorides.
-
| Catalyst System | Typical Loading (mol%) | Coupling Partner Suitability |
| Pd(PPh₃)₄ | 2-5 | Aryl iodides and bromides |
| Pd(dppf)Cl₂ | 1-3 | Aryl bromides, some chlorides, heteroaromatics |
| Pd₂(dba)₃ + XPhos | 1-2 (Pd), 2-4 (Ligand) | Aryl bromides and chlorides, sterically hindered substrates |
Trustworthiness: Always use a pre-catalyst or generate the active Pd(0) species in situ under inert conditions. Exposing the catalyst to oxygen can lead to the formation of palladium black and deactivation. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.
Question 3: What is the role of the base, and which one should I use?
The base is essential for activating the boronic ester to facilitate transmetalation. It converts the neutral boronic ester into a more nucleophilic boronate species. The choice of base can significantly impact the reaction's success.
Expertise & Experience:
-
The Boronate Formation: The base reacts with water, which is often present in the reaction medium or added intentionally, to form hydroxide ions. These ions attack the boron atom, forming a tetrahedral "ate" complex. This complex is more nucleophilic and readily participates in transmetalation with the palladium center.
-
Base Selection:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common and versatile bases. Cesium carbonate is more soluble in organic solvents and can be effective in challenging cases.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly with heteroaromatic substrates.
-
Fluorides (KF): A milder base that can be useful when dealing with base-sensitive functional groups on your substrates.
-
Causality: The increased stability of the 1,3,2-dioxaborinane ring might mean that a stronger base is required to efficiently generate the active boronate species compared to a less stable ester. If your reaction is sluggish with a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.
Question 4: Should I add water to my reaction?
The role of water in Suzuki-Miyaura reactions is often debated. For boronic esters, the situation is nuanced.
Expertise & Experience:
-
Hydrolysis to Boronic Acid: Water can hydrolyze the 1,3,2-dioxaborinane ester back to thiophene-2-boronic acid. While the Suzuki reaction can proceed with the boronic acid, the controlled, slow in situ release from the more stable ester can be advantageous in preventing side reactions like protodeboronation.
-
Facilitating Boronate Formation: A small amount of water is often necessary to ensure the solubility of inorganic bases and to generate the hydroxide ions needed for boronate formation.
-
Anhydrous Conditions: For highly sensitive substrates prone to protodeboronation, strictly anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can be employed. This approach allows for the direct transmetalation of the boronic ester without prior hydrolysis.[3]
Recommendation: For most applications, a mixed solvent system like dioxane/water (e.g., 4:1) or THF/water is a good starting point. If you suspect protodeboronation is a major issue, consider moving to anhydrous conditions.
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: Like most boronic esters, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. While the 1,3,2-dioxaborinane group offers good stability, minimizing exposure to atmospheric moisture is always best practice.
Q2: I see thiophene as a major byproduct in my reaction. What is happening and how can I prevent it? A: You are likely observing protodeboronation. This is a common side reaction for heteroaromatic boronic acids/esters, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often exacerbated by high temperatures and strong basic conditions.
Mitigation Strategies:
-
Use a Milder Base: Try switching from K₃PO₄ to K₂CO₃ or KF.
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use Anhydrous Conditions: As discussed above, this can prevent the formation of the more labile boronic acid.
-
Choose a More Active Catalyst System: A more efficient catalyst can allow the desired coupling to occur at a lower temperature, outcompeting the protodeboronation pathway.
Q3: Can I use this compound with aryl chlorides? A: Yes, but coupling with aryl chlorides is more challenging than with bromides or iodides due to the strength of the C-Cl bond. Success will heavily depend on using a highly active catalyst system. Buchwald ligands (XPhos, SPhos) or other electron-rich, bulky phosphine ligands in combination with a palladium source like Pd₂(dba)₃ are typically required. You may also need to use higher temperatures and a strong base like K₃PO₄.
Q4: How can I monitor the progress of my reaction? A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product.
-
LC-MS: Provides more definitive information, allowing you to track the masses of the starting materials, product, and any potential byproducts (like the protodeboronated thiophene or homocoupled products). This is invaluable for troubleshooting.
IV. Standard Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol that should be optimized for your specific substrates.
Caption: A step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
ResearchGate. (2022). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4684–4696. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412–443. [Link]
-
HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Delaney, C. P. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for a niche yet critical reaction: the Suzuki-Miyaura cross-coupling of 2-(thiophen-2-yl)-1,3,2-dioxaborinane with aryl, heteroaryl, or vinyl halides. Our focus is to empower you to optimize catalyst loading, maximize yield, and overcome common hurdles associated with this valuable synthetic transformation.
The thiophene moiety is a cornerstone in medicinal chemistry, and its successful incorporation is often pivotal. However, heteroaromatic boronates, particularly those of thiophene, present unique challenges. This guide, structured in a practical question-and-answer format, addresses the specific issues you are likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of thiophene-based boronates challenging?
A1: The primary challenge is the susceptibility of the thiophene ring's carbon-boron bond to premature cleavage, a side reaction known as protodeboronation.[1] This is especially problematic with 2-substituted thiophenes. The key factors that exacerbate this issue are the presence of water, strong bases, and elevated temperatures.[1] An inefficient or slow catalytic system can also allow more time for this undesired decomposition to occur.[1]
Q2: I'm observing a significant amount of thiophene byproduct in my reaction mixture. What is happening and how can I fix it?
A2: The formation of thiophene is a classic indicator of protodeboronation.[1] This occurs when the boronate ester is hydrolyzed to the boronic acid, which then reacts with a proton source (often water) to cleave the C-B bond. To mitigate this, consider the following hierarchy of solutions:
-
Base Selection: Switch from strong bases like NaOH or KOH to milder, anhydrous-friendly bases. Finely ground potassium phosphate (K₃PO₄) is an excellent choice.[1]
-
Temperature Control: High temperatures accelerate protodeboronation.[1] Aim for the lowest effective temperature that still promotes the desired coupling, often in the 60-80 °C range.[1]
-
Catalyst System: Employ a highly active catalyst system to ensure the rate of cross-coupling significantly outpaces the rate of decomposition.[1] Modern palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for this purpose.[1][2]
Q3: Is the this compound ester more stable than the corresponding boronic acid?
A3: Yes. Boronic esters, such as the 1,3,2-dioxaborinane (or the more common pinacol ester), are generally more stable and less prone to protodeboronation than their corresponding free boronic acids.[1][3][4] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free acid low.[1][4] This inherent stability is a primary reason for their use.
Q4: How low can I realistically push my palladium catalyst loading?
A4: Catalyst loading is highly substrate-dependent, but with modern, highly active catalyst systems, it can be significantly reduced. For screening, a loading of 1-2 mol% is common.[5] However, for optimization, loadings can often be lowered to 0.1 mol% or even into the parts-per-million (ppm) range, especially for reactive coupling partners like aryl iodides or bromides.[2][6][7] Reducing catalyst loading is not only cost-effective but also simplifies purification by minimizing residual palladium in your final product.[6]
Troubleshooting Guide: From Low Yields to Optimized Conditions
This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling reaction.
Problem 1: Low or No Conversion of Starting Material
If you observe unreacted starting materials (both the thiophene boronate and the halide partner), the catalytic cycle is likely stalled or inefficient.
Troubleshooting Workflow:
Caption: A decision-tree for troubleshooting low reaction conversion.
Causality Explained:
-
Catalyst Activity: Palladium(0) catalysts are sensitive to oxidation.[8] Using old reagents or improper inert atmosphere techniques can lead to catalyst deactivation. Triphenylphosphine (PPh₃) is often insufficient for challenging couplings; modern biarylphosphine ligands like SPhos or XPhos are designed to promote the crucial reductive elimination step and stabilize the active catalytic species.[1][2]
-
Base and Temperature: The base is critical for the transmetalation step.[7][9] If the base is not strong enough or has poor solubility in the reaction solvent, this step can become rate-limiting. Increasing temperature can overcome activation energy barriers but must be balanced against potential substrate decomposition.[1]
Problem 2: High Yield of Protodeboronation Byproduct
As discussed in the FAQs, this is the most common failure mode. The goal is to accelerate the desired coupling relative to the undesired C-B bond cleavage.
Competing Pathways Diagram:
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Optimization Strategy Table:
| Parameter | Standard Condition | Optimized Condition for Thiophenes | Rationale |
| Catalyst Loading | 1-2 mol% Pd(OAc)₂ / PPh₃ | 0.5-1 mol% [Pd(allyl)Cl]₂ / SPhos | Higher activity catalyst accelerates C-C bond formation, outcompeting decomposition.[1] |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands promote faster reductive elimination and are effective for heteroaromatic substrates.[1][2] |
| Base | Na₂CO₃ (aq), NaOH | K₃PO₄ (anhydrous), Cs₂CO₃ | Milder, less nucleophilic bases minimize boronate decomposition. Anhydrous conditions are preferred.[1] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Toluene, Dioxane, or 2-MeTHF | Minimizing water reduces the primary pathway for protodeboronation.[1][10] |
| Temperature | 100-110 °C | 60-80 °C | Lower temperatures significantly slow the rate of protodeboronation.[1] |
Experimental Protocols
Protocol 1: General Screening for Thiophene Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl bromide.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Optimizing and Reducing Catalyst Loading
Once a successful reaction is established, this protocol helps to minimize catalyst usage.
Procedure:
-
Set up parallel reactions following the general screening protocol.
-
Systematically vary a single parameter in each reaction. For catalyst loading, set up reactions with 1 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% of the SPhos Pd G3 precatalyst.
-
Run all reactions for the same amount of time (e.g., 12 hours) at the optimized temperature.
-
After the reaction period, quench all reactions and analyze the conversion and yield (e.g., by ¹H NMR with an internal standard or by LC-MS with a calibration curve).
-
Identify the lowest catalyst loading that provides a satisfactory yield in an acceptable timeframe. This systematic approach is more efficient than random trial-and-error.[5]
References
-
Sharma, A., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(49), 20123-20137. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Barabe, F., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 12(1), 1-5. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Singh, N., & Singh, P. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 22(12), 2023. Retrieved from [Link]
-
ResearchGate. (2021). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues and degradation of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Welcome to the technical support center for 2-(Thiophen-2-YL)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and degradation issues associated with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to Stability Concerns
This compound, a boronic ester derived from propane-1,3-diol, is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many heteroaromatic boronic acid derivatives, it is susceptible to degradation, primarily through a process called protodeboronation. This undesired side reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of thiophene as a byproduct and a reduction in the yield of your desired product.[1][2] The electronic properties of the thiophene ring make it particularly prone to this degradation pathway, especially under the basic and often aqueous conditions required for many cross-coupling reactions.[1]
This guide will equip you with the knowledge to diagnose, mitigate, and overcome these stability challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve the root cause.
Issue 1: Low Yield of Desired Product with Significant Thiophene Byproduct Formation
Symptoms:
-
GC-MS or LC-MS analysis of your crude reaction mixture shows a significant peak corresponding to thiophene.
-
The yield of your target molecule is substantially lower than expected.
-
You observe consumption of your starting aryl halide, but not a proportional formation of the desired product.
Primary Cause: Protodeboronation
This is the classic signature of protodeboronation, where your this compound is being consumed by a competing degradation pathway.[1][2] The key to resolving this is to ensure the rate of the desired Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Protodeboronation
-
Reagent Preparation:
-
Ensure all reagents are of high purity.
-
Dry solvents (e.g., Toluene, Dioxane, THF) using standard procedures (e.g., distillation over sodium/benzophenone or passing through a solvent purification system).
-
Use freshly opened or properly stored this compound.
-
-
Reaction Setup (Example):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a mild base such as finely ground K₃PO₄ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the anhydrous solvent. If the catalytic cycle requires water, add a minimal, controlled amount (e.g., 2-5 equivalents relative to the limiting reagent).[3]
-
-
Execution and Monitoring:
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C).[1] High temperatures can accelerate protodeboronation.[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the formation of both the desired product and the thiophene byproduct.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the ratio of the desired product to the thiophene byproduct.
-
Issue 2: The Reagent Appears Unstable During Storage or Handling
Symptoms:
-
The solid reagent appears clumpy, discolored, or has a different consistency than when new.
-
NMR analysis of the stored reagent shows signals corresponding to thiophene or other impurities.
-
Inconsistent results are obtained using the same batch of reagent over time.
Primary Cause: Hydrolysis and/or Oxidation
Boronic esters can be susceptible to hydrolysis in the presence of atmospheric moisture, which can lead to the formation of the corresponding boronic acid and subsequently the boroxine trimer. While generally more stable than boronic acids, prolonged exposure to air and moisture can degrade the reagent.[4][5] Oxidation is also a potential degradation pathway for boronic acids and their derivatives.[6]
Recommended Storage and Handling Protocol:
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[7] Store in a cool, dry place, such as a desiccator or a freezer.
-
Handling:
-
When weighing and dispensing the reagent, do so in a dry environment (e.g., a glovebox or under a stream of inert gas) to minimize exposure to air and moisture.
-
Avoid leaving the container open to the atmosphere for extended periods.
-
Use clean, dry spatulas and glassware.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem for thiophene boronic esters?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[2] This is a significant issue in cross-coupling reactions because it irreversibly consumes your starting material, leading to the formation of thiophene as a byproduct and reducing the yield of your desired coupled product.[1] Thienylboronic acids and their esters are particularly susceptible to this side reaction due to the electronic properties of the thiophene ring, especially under the basic, aqueous conditions often required for the Suzuki-Miyaura reaction.[1]
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Q2: What are the main factors that promote protodeboronation?
A: Several factors can accelerate the rate of protodeboronation:[1]
-
High pH (Strong Bases): The reaction is often fastest at high pH, as base catalysis can proceed through the formation of a more reactive boronate species.[1][6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of C-B bond cleavage.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1] While some water is often required for the Suzuki catalytic cycle, excessive amounts can be detrimental.
-
Inefficient Catalyst System: A slow catalytic turnover for the desired coupling allows more time for the competing protodeboronation side reaction to occur.[1]
Q3: Is the 1,3,2-dioxaborinane ester more stable than the corresponding boronic acid or a pinacol ester?
A: Generally, converting a boronic acid to an ester, such as a 1,3,2-dioxaborinane or a pinacol ester, increases its stability against protodeboronation and makes it easier to handle and purify.[5][6] These esters can act as "slow release" sources of the active boronic acid under reaction conditions, which can minimize its decomposition.[2]
While both dioxaborinane and pinacol esters offer enhanced stability over the free boronic acid, their relative stabilities can be influenced by steric and electronic factors. The pinacol ester, with its bulky methyl groups, can sometimes exhibit greater steric hindrance around the boron atom, which may affect its reactivity in both desired and undesired pathways.[8] The choice between different esters may depend on the specific reaction conditions and substrates involved.
Q4: How can I purify my product if it is contaminated with unreacted boronic ester or its byproducts?
A: If your desired product is contaminated with residual this compound or its hydrolyzed form (thiophene boronic acid), there are several purification strategies:
-
Aqueous Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can often remove boronic acids by converting them into water-soluble boronate salts.[9] However, be mindful of the stability of your product to basic conditions.
-
Column Chromatography: Standard silica gel column chromatography is often effective at separating the nonpolar thiophene byproduct and the more polar boronic acid/ester residues from your desired product.
-
Formation of a Boronic Ester with a Diol: If the boronic acid is difficult to separate, you can try adding a diol like ethylene glycol to the mixture to form a more polar boronic ester, which may have a different retention factor (Rf) on TLC and be easier to separate by chromatography.[9]
Data Summary
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Base | Use of strong bases (NaOH, KOH) | Switch to milder bases (K₃PO₄, K₂CO₃, CsF) | Strong bases accelerate the formation of the reactive boronate species, increasing the rate of protodeboronation.[1][6] |
| Temperature | High reaction temperatures (>80-100 °C) | Lower the reaction temperature (40-80 °C) | The rate of C-B bond cleavage is temperature-dependent; lower temperatures slow this undesired pathway.[1] |
| Solvent | Excessive water in the reaction | Use anhydrous solvents and add minimal water only if necessary | Water is a required proton source for protodeboronation.[1] |
| Catalyst | Slow or inefficient catalyst system | Screen ligands, use pre-catalysts, or increase catalyst loading | A faster catalytic cycle for the desired coupling outcompetes the degradation reaction.[1] |
| Storage | Exposure to air and moisture | Store in a tightly sealed container under an inert atmosphere in a cool, dry place | Minimizes hydrolysis and potential oxidation of the boronic ester.[4][7] |
References
- Scott, J. S., & Tcyrulnikov, S. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1345–1360.
- Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35533–35536.
- Liu, L., et al. (2017). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
- Sigma-Aldrich. (2022). Safety Data Sheet: 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane.
- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.).
- ResearchGate. (2017).
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]
- Journal of the American Chemical Society. (2018).
- Organic Syntheses. (n.d.). Boronic Esters.
- Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (2016).
- Fisher Scientific. (n.d.). eMolecules this compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Using 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing 2-(Thiophen-2-YL)-1,3,2-dioxaborinane. Our goal is to provide in-depth, field-proven insights to help you navigate the unique challenges associated with coupling sulfur-containing heterocycles, ensuring the success and reproducibility of your experiments.
Foundational Knowledge & General Protocol
Q1: What is this compound, and why should I use it instead of the free thiophene-2-boronic acid?
A1: this compound is the 1,3-propanediol ester of thiophene-2-boronic acid. While free thiophene boronic acids are effective reagents, they are notoriously unstable under many Suzuki reaction conditions.[1] The primary challenge is a side reaction called protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), converting the valuable boronic acid into simple thiophene.[1] This consumes your starting material and significantly lowers the yield.
The 1,3,2-dioxaborinane structure acts as a protecting group, enhancing the stability of the reagent. Under the basic, aqueous conditions of the Suzuki reaction, the ester slowly hydrolyzes to release the active boronic acid. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition and favoring the desired cross-coupling pathway over protodeboronation.[1][2]
Baseline Recommended Protocol
This protocol provides a robust starting point for the coupling of an aryl halide with this compound. Optimization will likely be necessary based on your specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 10:1 v/v)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical to prevent oxygen from decomposing the catalyst.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting aryl halide. Solvents must be rigorously degassed (e.g., by sparging with Argon for 30 minutes) to remove dissolved oxygen.[4]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80 °C. Stir vigorously to ensure proper mixing, especially in biphasic systems.[3]
-
Monitoring: Track the reaction's progress using TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue via flash column chromatography on silica gel.[1]
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by the common issues observed during the reaction, providing a logical path to diagnose and solve the problem.
Symptom 1: Low to No Yield of Desired Product
This is the most common issue. The key to solving it is to determine whether the catalyst is inactive or if side reactions are consuming your starting materials.
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// Consumption branch Yes_Consumption [label="Yes, Ar-X is consumed.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct_Check [label="Is thiophene the major byproduct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deboron_Issue [label="Primary Issue: Protodeboronation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deboron_Solution [label="Action:\n1. Switch to a milder base (K₂CO₃, KF).\n2. Lower reaction temp (60-80°C).\n3. Use a more active catalyst/ligand (e.g., SPhos) to accelerate coupling.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
Poisoning_Issue [label="Possible Catalyst Poisoning / Stalling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poisoning_Solution [label="Action:\n1. Switch to bulky, electron-rich ligands (Buchwald-type) known to resist sulfur poisoning.\n2. Increase catalyst loading slightly.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Connections Start -> SM_Consumed; SM_Consumed -> No_Consumption [label=" No"]; No_Consumption -> Catalyst_Check; Catalyst_Check -> Catalyst_Inactive [label=" No"]; Catalyst_Inactive -> Catalyst_Solution;
SM_Consumed -> Yes_Consumption [label=" Yes"]; Yes_Consumption -> Byproduct_Check; Byproduct_Check -> Deboron_Issue [label=" Yes"]; Deboron_Issue -> Deboron_Solution; Byproduct_Check -> Poisoning_Issue [label=" No / Stalls"]; Poisoning_Issue -> Poisoning_Solution; } } Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Q1.1: My reaction shows no conversion, and I recover all my starting materials. What are the first things to check? A1.1: This classic "dead reaction" scenario almost always points to an inactive catalytic system.[3]
-
Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. More importantly, Pd(0) species are sensitive to oxygen.[3] Ensure your catalyst is from a fresh, reliable batch. Using modern, air-stable palladacycle precatalysts (like G2, G3, or G4) can significantly improve reproducibility.[3]
-
Oxygen Contamination: This is the most common culprit. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the unwanted homocoupling of boronic esters.[3][5] Your solvents and the reaction headspace must be free of oxygen. Re-run the reaction after thoroughly degassing your solvents by sparging with argon for at least 30 minutes.[4]
-
Base and Solvent Quality: The choice and quality of your base are critical. For anhydrous reactions, ensure the base is finely powdered and dry.[3] For biphasic reactions, vigorous stirring is essential to create sufficient surface area for the reaction to occur at the interface.[3] Some reactions require a small amount of water to work, even with anhydrous bases like K₃PO₄.[6]
Q1.2: My aryl halide is consumed, but my main product is thiophene, with very little of my desired coupled product. What is happening? A1.2: This is the classic signature of protodeboronation, a side reaction that plagues electron-rich and heterocyclic boronic acids like thiophene derivatives.[1] The C-B bond is being cleaved faster than the C-C bond is being formed.
-
Underlying Cause: This reaction is accelerated by strong bases, high temperatures, and the presence of a proton source (water).[1]
-
Solutions:
-
Switch to a Milder Base: Strong bases like NaOH or KOH are known to significantly accelerate protodeboronation.[1] Switch to milder inorganic bases like finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][4] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[1][7]
-
Lower the Reaction Temperature: High temperatures increase the rate of all reactions, including the undesired protodeboronation.[1] Try lowering the temperature to the 60–80 °C range. This can dramatically slow the decomposition rate while still allowing the Suzuki coupling to proceed.[1]
-
Optimize the Catalyst System: A slow catalyst gives the boronic ester more time to decompose. By using a highly active catalyst system, you can accelerate the desired cross-coupling to outcompete the decomposition. Employ modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos.[1]
-
Q1.3: The reaction seems to start but then stops before completion. Could the catalyst be poisoned? A1.3: Yes, this is a strong possibility. The sulfur atom in the thiophene ring can coordinate to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[4][8]
-
Mechanism of Poisoning: The lone pairs on the sulfur atom can bind strongly to the electron-deficient palladium center, preventing it from participating in the catalytic cycle.
-
Solutions:
-
Use Robust Ligands: The best defense is to use ligands that are specifically designed to resist poisoning and promote high catalytic activity. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for couplings involving sulfur heterocycles.[4][9][10] These ligands promote rapid oxidative addition and reductive elimination, minimizing the catalyst's contact time with the substrate and reducing the opportunity for poisoning.
-
Optimize Catalyst Loading: While simply adding more catalyst is not always the best solution, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help overcome partial poisoning in difficult cases.
-
Symptom 2: Significant Byproduct Formation
Q2.1: Besides thiophene, I'm observing a significant amount of a symmetrical biaryl byproduct (homocoupling). What causes this? A2.1: The formation of a dimer of your boronic ester (thiophene-thiophene) or your aryl halide (Ar-Ar) is known as homocoupling. The most common cause of boronic ester homocoupling is the presence of oxygen in the reaction mixture.[3][5]
-
Solution: The remedy is the same as for general catalyst deactivation: ensure your entire system is rigorously deoxygenated. Purge solvents thoroughly with an inert gas and maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.
Symptom 3: Product is Formed, but Purification is Difficult
Q3.1: My desired product co-elutes with my starting aryl halide or the homocoupled byproduct during column chromatography. How can I improve the separation? A3.1: This is a common frustration, especially when the polarities of the product and impurities are very similar.[11]
-
Chromatography Optimization:
-
Change Solvent System: Don't be afraid to deviate from standard hexane/ethyl acetate systems. Trying different solvent systems can dramatically alter selectivity.[11] Consider combinations like dichloromethane/methanol or toluene/acetone. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can also change elution behavior.[11]
-
Optimize the Gradient: If using a gradient, make it shallower around the elution point of your compounds to increase resolution.
-
Lower the Rf: Aim for an Rf value of 0.1-0.2 for your target compound in the initial solvent system. While this requires more solvent, it significantly improves separation.[11]
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
Preparative TLC/HPLC: For small scales or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high purity material.
-
Data & Reference Tables
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst System | Ligand Type | Key Advantages | Typical Use Case |
| Pd(PPh₃)₄ | Triphenylphosphine | Widely available, classic catalyst. | Simple, unhindered substrates; may struggle with thiophenes.[12] |
| Pd(dppf)Cl₂ | Ferrocene-based | Good general-purpose catalyst, often effective. | A good first choice for screening reactions with heterocycles.[12] |
| SPhos/XPhos Pd G3/G4 | Buchwald Biarylphosphine | High activity, air-stable, resistant to sulfur poisoning.[1][13] | Highly recommended for challenging thiophene couplings.[1][4] |
| Pd₂(dba)₃ + IPr/SIPr | N-Heterocyclic Carbene (NHC) | Very active, thermally stable. | Effective for sterically hindered or electron-poor partners. |
Table 2: Guide to Selecting Bases & Solvents
| Base | Strength | Common Solvents | Notes & Rationale |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Excellent first choice. Effective at promoting transmetalation without causing rapid protodeboronation.[1][4] |
| K₂CO₃ | Mild | DME, Toluene/H₂O/EtOH | A milder option if protodeboronation is severe with K₃PO₄.[1][12] |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | Often provides higher yields in difficult couplings due to its high solubility in organic solvents.[4][7] |
| KF | Mild | Dioxane, THF | Can suppress protodeboronation but may require higher temperatures.[1] |
| NaOH / KOH | Strong | Dioxane/H₂O, Ethanol/H₂O | Generally not recommended for thiophene boronic esters due to high rates of protodeboronation.[1] |
Visualizing the Suzuki-Miyaura Reaction
The Catalytic Cycle
References
- BenchChem Technical Support Team. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem.
- BenchChem. (2025). An Objective Guide to Catalyst Selection for Suzuki Coupling in Heterocyclic Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
-
Caporaso, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. Available at: [Link]
-
Reddit User Discussion. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: [Link]
- Ye, Y., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions.
-
Arodes, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Gill, E.G., & Burke, M.D. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Cacchi, S., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
-
Ye, Y., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]
- Scott, J.S., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
- Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Royal Society of Chemistry. (2014). 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling.
- Birsa, M.L., et al. (2013). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
- Lima, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
- ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Wozniak, L., et al. (2019). Protecting Groups for Thiols Suitable for Suzuki Conditions.
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Ahmed, A.A., et al. (2021).
- ResearchGate User Discussion. (2025). Suzuki reaction with thiophen-2-ylboronic acid.
- Lennox, A.J.J., & Lloyd-Jones, G.C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Caporaso, M., et al. (2022).
- Wang, M., et al. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI.
- Mphahlele, M.J. (2021). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules.
- Caporaso, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purifying Reactions with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for removing boron-containing impurities from reactions utilizing 2-(Thiophen-2-yl)-1,3,2-dioxaborinane. Our focus is on providing practical, field-proven solutions grounded in chemical principles to enhance the purity of your target compounds and the reliability of your synthetic outcomes.
Introduction: The Challenge of Boron Impurities
This compound is a valuable boronic ester reagent, often preferred over the free boronic acid for its enhanced stability.[1][2] However, after a reaction, such as the widely used Suzuki-Miyaura coupling, residual boron-containing species can complicate purification and compromise the integrity of the final product. These impurities often include unreacted starting material, the hydrolyzed form (thiophene-2-boronic acid), and its dehydration-trimerization product (triphenylboroxine). Their removal is critical for accurate biological testing and for preventing interference in subsequent synthetic steps.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing impurities I should expect?
After a typical cross-coupling reaction, you are likely to encounter a mixture of the following:
-
Thiophene-2-boronic acid: The 1,3,2-dioxaborinane protecting group is a cyclic ester that can hydrolyze back to the free boronic acid, especially during aqueous workup conditions.[3][4] This is often the most prevalent impurity.
-
Unreacted this compound: Incomplete conversion will leave the starting boronic ester in your crude product mixture.
-
Triphenylboroxine: Boronic acids can dehydrate, especially under heating or acidic conditions, to form a stable six-membered ring trimer called a boroxine. This species can co-elute with products during chromatography.
Q2: Why is it crucial to remove these boron impurities?
Residual boron compounds can:
-
Interfere with downstream reactions: The boronic acid functional group is reactive and can participate in unintended side reactions.
-
Complicate purification: Boron impurities can co-elute with the desired product during standard silica gel chromatography, making isolation difficult.[5]
-
Yield inaccurate analytical data: Boron species can suppress ionization in mass spectrometry or create complex, overlapping signals in NMR spectroscopy.
-
Exhibit biological activity: Boronic acids are known inhibitors of certain enzymes, such as serine proteases, which could lead to false positives in biological screening assays.[6]
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed solutions to common purification challenges.
Problem 1: My crude reaction mixture contains a significant amount of thiophene-2-boronic acid. How can I remove it effectively?
This is the most common purification challenge. The acidic nature of the boronic acid's B-OH group provides several avenues for selective removal.
Principle: Boronic acids are weakly acidic. By washing the organic reaction mixture with a basic aqueous solution (pH > 10), the boronic acid is deprotonated to form a highly polar, water-soluble boronate salt, which partitions into the aqueous layer.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃.[7] Repeat the wash 2-3 times.
-
Monitoring: Check the pH of the final aqueous wash to ensure it remains basic.
-
Back-Extraction (Optional): To recover any product that may have partitioned into the basic aqueous layer, you can acidify the combined aqueous layers with concentrated HCl until acidic and then back-extract with the organic solvent.
-
Final Wash & Dry: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Causality: The formation of the anionic boronate species dramatically increases its aqueous solubility, providing a simple and scalable method for its removal from neutral or basic organic products.[7]
Caption: Basic wash partitions boronic acid into the aqueous phase.
Principle: Boronic acids react with diethanolamine to form a stable, often crystalline, tetracoordinate boron adduct. This adduct can be precipitated from nonpolar solvents and removed by simple filtration.[5][6]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a nonpolar solvent like diethyl ether or hexanes.
-
Adduct Formation: Add diethanolamine (1.1-1.5 equivalents relative to the estimated boronic acid impurity) to the solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct should form, often within 30 minutes.[6] Cooling the mixture can aid precipitation.
-
Filtration: Filter the mixture, washing the collected solid with cold ether or hexanes.
-
Isolation: The filtrate contains your purified product. Concentrate it under reduced pressure.
Causality: The formation of the stable five-membered ring adduct removes the boronic acid from the solution phase, offering a non-chromatographic purification method that is effective even for products that are sensitive to aqueous basic conditions.
Problem 2: Unreacted this compound remains in my product. How do I remove it?
The starting boronic ester is less polar than the corresponding boronic acid and may co-elute with your product. The key is to first convert it to the more easily removed boronic acid.
Principle: Boronic esters can be hydrolyzed to boronic acids under aqueous acidic or basic conditions.[3][6] Once converted, the resulting thiophene-2-boronic acid can be removed using the extraction methods described in Problem 1.
Experimental Protocol:
-
Hydrolysis Step: During the reaction workup, stir the organic solution of the crude product vigorously with 1 M HCl for 20-30 minutes.[6] Alternatively, perform the basic wash (Method 1A) for a longer period or with gentle heating to promote hydrolysis.
-
Extraction: Proceed with the basic aqueous extraction as detailed in Method 1A to remove the newly formed thiophene-2-boronic acid.
-
Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting boronic ester spot/peak.
Caption: Workflow for removing unreacted boronic ester.
Problem 3: Standard silica gel chromatography is failing to separate my product from boron impurities.
This often occurs when the product and impurities have similar polarities. Several specialized chromatographic and non-chromatographic techniques can overcome this issue.
Principle: Use a solid-supported scavenger resin containing N-methyl-D-glucamine functional groups. These groups have multiple hydroxyls that selectively chelate and bind boronic acids, removing them from solution.[8][9]
Experimental Protocol:
-
Dissolve: Dissolve the crude product in a suitable solvent (e.g., THF, MeOH, DCM).
-
Incubate: Add the boron scavenger resin (typically 3-5 equivalents relative to the boronic acid) to the solution.
-
Agitate: Gently shake or stir the slurry at room temperature for 2-12 hours.
-
Filter: Filter off the resin and wash it with a small amount of the solvent.
-
Isolate: The combined filtrate contains the purified product. Remove the solvent under reduced pressure.
Principle: Similar to scavenger resins, polyols like sorbitol can complex with boronic acids in the aqueous phase, significantly increasing their partitioning out of the organic layer.[5]
Experimental Protocol:
-
Dissolve: Dissolve the crude product in an organic solvent (e.g., EtOAc).
-
Prepare Aqueous Phase: Create a saturated aqueous solution of sorbitol.
-
Extract: Wash the organic layer several times with the sorbitol solution.
-
Isolate: Dry and concentrate the organic layer to obtain the purified product.
Summary of Purification Techniques
| Method | Principle | Advantages | Disadvantages |
| Basic Wash | Forms water-soluble boronate salt | Scalable, inexpensive, simple | Not suitable for base-sensitive products |
| Diethanolamine Adduct | Forms a filterable precipitate | Non-aqueous, good for sensitive products | Requires stoichiometry, adds a reagent |
| Scavenger Resin | Selective chelation on a solid support | High selectivity, simple filtration workup | Resin cost, may require longer reaction times |
| Sorbitol Extraction | Forms water-soluble complex | Mild conditions, effective | Requires multiple extractions, sorbitol cost |
References
-
American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. Retrieved from [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry, 76(9), 3571–3575. Retrieved from [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
ResearchGate Discussion. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ResearchGate Discussion. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(15), 6049–6053. Retrieved from [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5094–5102. Retrieved from [Link]
-
ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate Publication. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2019). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 24(18), 3298. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
-
ResearchGate Publication. (2007). Removal of boron from seawater by selective ion exchange resins. Retrieved from [Link]
-
Bonin, L., et al. (2021). Boron extraction using selective ion exchange resins enables effective magnesium recovery from lithium rich brines with minimal. Journal of Hazardous Materials, 411, 125139. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Enhancing Reaction Rates of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane
Welcome to the technical support guide for 2-(Thiophen-2-yl)-1,3,2-dioxaborinane. This document serves as a specialized resource for researchers, scientists, and drug development professionals aiming to optimize reactions involving this versatile reagent. As a neopentyl glycol boronic ester of 2-thiopheneboronic acid, it offers significant stability advantages over the free boronic acid. However, the unique electronic nature of the thiophene ring presents specific challenges, most notably the competing side reaction of protodeboronation.[1][2]
This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving from foundational knowledge to advanced troubleshooting and protocol optimization. Our goal is to empower you to enhance your reaction rates and achieve higher yields by understanding the causality behind each experimental choice.
Section 1: Foundational FAQs
This section addresses the most common high-level inquiries regarding the use and behavior of this compound.
Q1: What is this compound, and why should I use it instead of 2-thiopheneboronic acid?
A: this compound is a cyclic boronic ester, specifically a neopentyl glycol ester. Boronic esters are generally favored over their corresponding boronic acids for several reasons.[3] Free boronic acids can exist as a mixture of monomers, dimers, and trimeric boroxines, which complicates stoichiometry.[4] More importantly, boronic esters exhibit enhanced stability, particularly against the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved.[1][3] This increased stability makes the boronic ester easier to handle, purify, and store, leading to more reproducible results in cross-coupling reactions.
Q2: What is the primary side reaction I need to mitigate when using this reagent?
A: The most significant competing reaction is protodeboronation . This is a process where the C–B bond of the boronic ester is cleaved and replaced by a C–H bond, consuming your starting material and generating thiophene as a byproduct.[1] Thiophene-based boronic acids and esters are particularly susceptible to this side reaction due to the electronic properties of the heteroaromatic ring, especially under the basic and often aqueous conditions required for Suzuki-Miyaura coupling.[1][2] The central challenge in optimizing your reaction is to ensure the rate of the desired C-C bond formation significantly outpaces the rate of protodeboronation.
Q3: How sensitive is this boronic ester to air and moisture?
A: While neopentyl glycol boronic esters are significantly more robust than free boronic acids, best practices for achieving high yields and reproducibility demand careful handling. The solid reagent is relatively stable in air for weighing. However, once in solution and especially after the addition of a base and a palladium catalyst, the active species in the reaction become sensitive to oxygen.[5][6] Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic ester.[6] Therefore, running reactions under an inert atmosphere (Nitrogen or Argon) and using properly degassed solvents are critical for success.[5][7]
Section 2: Troubleshooting Guide for Slow or Incomplete Reactions
This guide is formatted to help you diagnose and solve issues related to poor reaction performance.
Problem: My Suzuki-Miyaura coupling reaction is slow, stalls prematurely, or results in a low yield of the desired product, with significant thiophene byproduct detected.
This is a classic symptom of the desired coupling reaction being outcompeted by protodeboronation.[1] Below are the key parameters to investigate, ordered by probable impact.
Cause 1: Inefficient Catalyst System
-
The "Why": The palladium catalyst and its associated phosphine ligand are the engine of the Suzuki-Miyaura reaction. A slow or inefficient catalyst system allows the sensitive thiophene boronic ester more time to decompose via protodeboronation before it can participate in the productive catalytic cycle.[1] Older, less active catalysts like Pd(PPh₃)₄ are often insufficient for challenging heteroaromatic substrates.
-
The Solution:
-
Upgrade Your Ligand: Employ bulky, electron-rich monodentate biaryl phosphine ligands. These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[8] Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient coupling.[4]
-
Use a Modern Precatalyst: Air-stable palladium precatalysts (e.g., G2, G3, or G4 palladacycles) are designed to generate the active L-Pd(0) species cleanly and rapidly under reaction conditions.[6][9] This ensures a high concentration of the active catalyst from the start, driving the desired reaction forward quickly.
-
Cause 2: Suboptimal Base Selection and Usage
-
The "Why": The role of the base is multifaceted and critical. It is required to activate the boronic ester, forming a more nucleophilic borate anion [RB(OH)₃]⁻, which then undergoes transmetalation with the palladium complex.[10] However, excessively strong bases or high pH can dramatically accelerate the rate of protodeboronation.[1] The physical form and solubility of the base also matter; a base that dissolves too slowly will not generate the active borate species efficiently.
-
The Solution:
-
Choose the Right Base: Avoid strong hydroxide bases (NaOH, KOH) when possible. Instead, use moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][11] These provide sufficient basicity to promote the catalytic cycle without excessively accelerating the decomposition pathway.
-
Ensure High Surface Area: Use finely powdered, anhydrous bases. This increases the surface area and rate of dissolution, ensuring the base can participate effectively in the reaction. If solubility is an issue in your chosen solvent, a phase-transfer catalyst may be considered, but optimizing the primary components first is recommended.
-
Cause 3: Inappropriate Reaction Temperature and Water Content
-
The "Why": Both temperature and the presence of a proton source (like water) directly influence the rate of protodeboronation.[1] Elevated temperatures increase the rate of all reactions, including the undesired C-B bond cleavage. While Suzuki reactions often require some water to help dissolve the base and facilitate the catalytic cycle, excessive water provides a ready source of protons for the decomposition of your starting material.[1][7]
-
The Solution:
-
Lower the Temperature: The use of highly active, modern catalyst systems often allows for reactions to be run at significantly lower temperatures (e.g., 40–80 °C) than traditional methods.[1] This thermal moderation can dramatically suppress the rate of protodeboronation relative to the cross-coupling.
-
Control Water Content: Do not run the reaction under strictly anhydrous conditions unless using a specialized protocol, as some water is often beneficial.[3][12] However, control the amount precisely. A common starting point is a 10:1 ratio of organic solvent to degassed water.[6] This provides enough water to facilitate the reaction without creating an overly proton-rich environment.
-
Section 3: Experimental Protocol & Optimization
This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reagents and Equivalents:
| Component | Equivalents | Molar Amount (for 1 mmol scale) |
|---|---|---|
| Aryl/Heteroaryl Halide | 1.0 | 1.0 mmol |
| This compound | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Palladium Precatalyst (e.g., XPhos Pd G3) | 0.01 - 0.03 | 0.01 - 0.03 mmol |
| Base (e.g., K₃PO₄, finely powdered) | 2.0 - 3.0 | 2.0 - 3.0 mmol |
| Degassed Solvent (e.g., Dioxane/Water 10:1) | - | 5 mL (4.55 mL Dioxane, 0.45 mL Water) |
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), finely powdered K₃PO₄ (3.0 equiv.), and a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.[6]
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Reseal the vessel immediately.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[6]
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (start with 60-80 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the thiophene byproduct.[1][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualization Hub
Data Tables for Quick Reference
Table 1: Recommended Catalyst Systems for this compound Coupling
| Coupling Partner (Aryl Halide) | Recommended Ligand | Recommended Pd Precatalyst | Typical Temp. | Rationale |
|---|---|---|---|---|
| Electron-rich or Hindered | XPhos, SPhos, RuPhos | XPhos-Pd-G3, SPhos-Pd-G2 | 60-100 °C | Bulky, electron-rich ligands accelerate C-X bond activation and reductive elimination, overcoming steric and electronic barriers.[8] |
| Electron-poor or Unhindered | SPhos, cataCXium® A | SPhos-Pd-G2, cataCXium® A-Pd-G3 | RT - 80 °C | Highly active systems that allow for lower temperatures, minimizing protodeboronation.[12] |
| Heteroaryl Chlorides | BrettPhos | BrettPhos-Pd-G3 | 80-110 °C | Extremely active catalyst system required for the challenging activation of C-Cl bonds. |
Graphical Workflow and Mechanism
Caption: Troubleshooting flowchart for low-yield reactions.
References
-
BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support. 1
-
Carrow, B. P., & Hartwig, J. F. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 10
-
Liu, J., et al. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. 2
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
-
Oldenhuis, N. J., et al. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition.
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support. 6
-
Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling. Journal of the American Chemical Society.
-
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
-
BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. BenchChem Technical Support. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane Purity
Introduction: The Critical Role of Purity in Boronic Acid Derivatives
2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a boronate ester, a class of compounds indispensable to modern organic synthesis, most notably as a key building block in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in pharmaceutical development for the construction of complex molecular architectures. The purity of boronate esters like this compound is not merely a quality metric; it is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
Common impurities, such as the corresponding boronic acid (from hydrolysis) or trimeric boroxines (from dehydration), can significantly impact reaction stoichiometry and introduce downstream purification challenges. Therefore, a robust, multi-faceted analytical strategy is essential to fully characterize the purity and confirm the identity of this vital reagent.
This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive validation of this compound purity. The methodologies described are grounded in established principles for the analysis of boronic acid derivatives and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with guidelines such as ICH Q2(R1).[1][2][3]
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities, from structural analogues to residual water, are accurately detected and quantified.
Caption: Overall workflow for the purity validation of this compound.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for determining the purity of this compound. The thiophene moiety provides a strong chromophore, enabling sensitive UV detection. The key challenge in analyzing boronate esters is their susceptibility to hydrolysis to the more polar boronic acid, which can occur on the column or during sample preparation.[4][5][6][7] Therefore, method development must focus on minimizing this degradation.
Causality Behind Experimental Choices:
-
Stationary Phase: A column with low silanol activity, such as a modern end-capped C18 phase (e.g., Waters XTerra™ MS C18), is crucial.[4][7] Residual silanols on the silica surface are acidic and can catalyze the hydrolysis of the boronate ester.[8]
-
Mobile Phase: An acidic mobile phase (e.g., using 0.1% formic acid) can help suppress the ionization of any free silanols, but care must be taken as high acid concentrations can also promote hydrolysis.[4][7] Often, using a mobile phase with no pH modifier provides the best results for preventing on-column degradation.[7]
-
Sample Diluent: This is a critical parameter. Using aqueous diluents will cause pre-analysis hydrolysis.[4] Anhydrous, aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) are essential for sample preparation to maintain the integrity of the ester.[4][5][9]
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Waters Empower™, Agilent OpenLab).
-
-
Chromatographic Conditions:
-
Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of anhydrous acetonitrile to achieve a concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Analyze promptly after preparation.
-
-
Validation & Analysis:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[1][2][3]
-
Purity is determined by area percent calculation, assuming all impurities have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.
-
II. NMR Spectroscopy: Unambiguous Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and identifying organic impurities. A multi-nuclear approach provides a comprehensive structural analysis.
-
¹H NMR: Confirms the presence and connectivity of protons in the molecule. The integration of signals provides a ratio of different proton environments, useful for identifying impurities with distinct proton signals.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹¹B NMR: This is particularly crucial for boronate esters.[10] It provides direct information about the chemical environment of the boron atom. The sp²-hybridized boron of the dioxaborinane ring will have a characteristic chemical shift (typically ~30 ppm).[11] Critically, this technique can distinguish the target compound from its common boroxine impurity, which appears at a slightly lower field (~33 ppm).[11][12] The ¹¹B signal for boroxines is also often broader due to a shorter spin-spin relaxation time.[12]
Experimental Protocol: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass tubes.[13]
-
-
Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as CDCl₃ or Acetone-d₆. Using d₄-methanol can also be effective as it breaks up boroxine trimers, though the B-OH proton signal will be lost to solvent exchange.[14]
-
For ¹¹B NMR: Prepare a more concentrated sample, ~20 mg in ~0.7 mL of solvent, to ensure a good signal-to-noise ratio.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum using a reference standard such as BF₃•OEt₂.
-
-
Data Analysis:
-
Compare the observed chemical shifts, coupling constants, and integrations with the expected structure.
-
Analyze the ¹¹B spectrum for the primary signal corresponding to the dioxaborinane and look for minor signals in the boroxine region.
-
III. Complementary Techniques for Absolute Purity Assessment
While HPLC and NMR are the primary tools, other methods are essential for a complete purity profile.
Karl Fischer Titration: The Gold Standard for Water Content
Water is not just a solvent impurity; it is a reactant that can hydrolyze the boronate ester. The Karl Fischer (KF) titration is the most accurate and specific method for determining water content.[15][16] Unlike 'Loss on Drying' methods which detect any volatile component, KF is selective for water.[15]
Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[16] The endpoint can be detected volumetrically or coulometrically.[16]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation:
-
Automated Karl Fischer Titrator.
-
-
Procedure:
-
Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[17]
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add a suitable amount of the this compound sample to the vessel.
-
Titrate the sample with the standardized KF reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed.
-
Elemental Analysis (CHN/S): Fundamental Compositional Verification
Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen (and often Sulfur) in a sample.[18][19] This data is compared against the theoretical values calculated from the molecular formula. A good match (typically within ±0.4%) provides strong evidence of the compound's identity and the absence of significant inorganic or elemental impurities.[20][21]
Caption: Schematic of the RP-HPLC-UV analytical workflow.
Comparison of Analytical Methods
The choice of analytical method depends on the information required. The following table provides a comparative summary of the discussed techniques for the analysis of this compound.
| Technique | Primary Purpose | Information Provided | Key Strengths | Limitations |
| RP-HPLC-UV | Quantitative Purity & Impurity Profiling | Purity (Area %), presence of related substances, stability. | High sensitivity and resolving power for impurities.[22] | Susceptible to on-column hydrolysis if not optimized; requires chromophore.[4][9] |
| ¹H & ¹³C NMR | Identity & Structural Confirmation | Unambiguous structural verification, identification of organic impurities. | Provides detailed structural information. | Lower sensitivity than HPLC for impurity detection (typically >0.5%). |
| ¹¹B NMR | Boron Speciation | Confirms boron environment, detects boroxine and boronic acid impurities. | Specific for boron-containing species; crucial for process impurities.[10][13] | Requires higher concentration; specialized knowledge for interpretation. |
| Karl Fischer Titration | Water Content | Absolute water content (% w/w). | Highly specific and accurate for water.[15][23] | Does not detect other volatile impurities. |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %S. | Confirms empirical formula and absence of inorganic impurities.[18][20] | Indirect measure of purity; insensitive to isomeric impurities. |
Conclusion
The validation of this compound purity requires a meticulous and orthogonal analytical approach. While RP-HPLC serves as the cornerstone for quantitative assessment, its data must be interpreted with a keen understanding of the compound's potential for hydrolysis. Unambiguous structural confirmation and the specific detection of boron-related impurities are critically dependent on a multi-nuclear NMR strategy, with ¹¹B NMR being particularly indispensable. Finally, absolute methods like Karl Fischer titration and elemental analysis provide the final, essential pieces of the puzzle, confirming water content and elemental integrity. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this crucial synthetic building block.
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A Comparative Guide to the Reactivity of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures.[1][2][3] The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, yield, and functional group tolerance.[1] This guide provides an in-depth comparison of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a stable boronic ester, against other commonly used boronic acids, focusing on the nuanced interplay between stability and reactivity.
Introduction: The Boronic Acid Family in Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[1][3][4] While boronic acids have traditionally been the reagents of choice due to their high reactivity, their esters, such as this compound, offer significant advantages in terms of stability and ease of handling.[5][6]
This compound is a boronic acid derivative where the boronic acid moiety is protected as a cyclic ester with 1,3-propanediol. This structural modification has profound implications for its chemical properties and performance in catalytic cycles.
The Stability vs. Reactivity Trade-Off: A Mechanistic Perspective
The core of the comparison lies in a fundamental trade-off: the enhanced stability of boronic esters versus the generally higher reactivity of boronic acids.[5][7]
-
Boronic Acids (e.g., Thiophene-2-boronic acid, Phenylboronic acid): These compounds are typically more reactive and can lead to faster reaction times.[5][7] Their higher Lewis acidity facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] However, this reactivity is a double-edged sword. Boronic acids, especially heteroaryl ones, are susceptible to decomposition pathways like oxidation and protodeboronation (cleavage of the C-B bond by a proton source), which can reduce shelf-life and reaction yields.[5][8]
-
Boronic Esters (e.g., this compound): The esterification of the boronic acid with a diol, such as 1,3-propanediol, significantly enhances stability.[5][6] These derivatives are often crystalline solids that are easier to handle, purify, and store.[5] The protecting group reduces susceptibility to oxidative degradation and protodeboronation.[9][10] While historically considered less reactive, recent studies have shown that certain boronic esters can transmetalate directly without prior hydrolysis and, in some cases, even exhibit enhanced reaction rates compared to their boronic acid counterparts, depending on the reaction conditions and the nature of the diol.[11][12][13][14]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key transmetalation step where the organoboron compound transfers its organic group to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The reactivity of a boronic acid or ester is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.[8] However, general trends can be observed. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boron compounds with 4-bromoanisole under standardized conditions.
| Boron Compound | Structure | Representative Yield (%) | Key Observations |
| This compound | Thiophene ring attached to a 1,3,2-dioxaborinane ring | ~85% | High stability, good yield, slower reaction time compared to the free boronic acid. |
| Thiophene-2-boronic acid | Thiophene ring attached to a B(OH)₂ group | ~90% | More reactive, slightly higher yield under optimal conditions, but prone to decomposition.[8] |
| Phenylboronic acid | Benzene ring attached to a B(OH)₂ group | >95% | Generally a highly reactive and efficient coupling partner.[1] |
| Pyridine-3-boronic acid | Pyridine ring attached to a B(OH)₂ group | ~60-70% | Lower reactivity due to the electron-withdrawing nature of the pyridine ring and potential for catalyst inhibition.[8] |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions.
Analysis of Reactivity:
-
Electronic Effects: The electron-rich nature of the thiophene ring generally makes it a good coupling partner in the transmetalation step, more so than electron-deficient heterocycles like pyridine.[8][15]
-
Steric Hindrance: The 1,3,2-dioxaborinane group is sterically less demanding than the commonly used pinacol protecting group, which can be advantageous in certain cases.
-
The Role of the Ester: While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to react, there is now significant evidence that direct transmetalation of the ester is a viable and sometimes even faster pathway.[11][12][14] The rate of this direct pathway is influenced by the electronic properties of the diol protecting group.[11]
Experimental Protocol: A Comparative Study
To provide a framework for objective comparison, the following experimental protocol is designed to evaluate the reactivity of different boronic acid derivatives under identical conditions.
Objective: To compare the reaction yield and rate of the Suzuki-Miyaura coupling of 4-bromoanisole with this compound, thiophene-2-boronic acid, and phenylboronic acid.
Materials:
-
Aryl Halide: 4-bromoanisole (1.0 mmol)
-
Boron Reagents: this compound (1.2 mmol), Thiophene-2-boronic acid (1.2 mmol), Phenylboronic acid (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Internal Standard: Dodecane
Workflow Diagram:
Caption: Experimental workflow for the comparative reactivity study.
Step-by-Step Procedure:
-
Reaction Setup: To three separate oven-dried reaction vials, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boron reagent (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv).
-
Inert Atmosphere: Seal each vial with a septum and purge with argon for 5 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture to each vial via syringe.
-
Reaction: Place the vials in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, and 12 hours), carefully withdraw a small aliquot from each reaction mixture.
-
Workup: Quench the aliquot with water and extract the organic components with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the biaryl product relative to an internal standard.
Conclusion and Recommendations
The choice between this compound and its corresponding free boronic acid is a strategic decision based on the specific requirements of a synthesis.
-
For robustness and scalability: this compound is the superior choice. Its enhanced stability simplifies handling, storage, and purification, and minimizes the impact of side reactions like protodeboronation. This reliability is paramount in multi-step syntheses and process development.
-
For rapid, high-throughput screening: Thiophene-2-boronic acid may be preferred if maximum reactivity and short reaction times are the primary goals, provided that the material is of high quality and used promptly.
Ultimately, the development of stable yet reactive boronic esters like this compound represents a significant advancement, offering chemists a more versatile and reliable toolkit for constructing complex molecular architectures.
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Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
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Robbins, D. W., Hartwig, J. F. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 53(12), 3139-3143. Available at: [Link]
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Boronic acid/ester transmetallation rates? Reddit. Available at: [Link]
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Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Available at: [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8841–8844. Available at: [Link]
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Hudson, R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18166–18172. Available at: [Link]
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Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
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Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Available at: [Link]
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2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
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The Understated Advantage: Evaluating 2-(Thiophen-2-YL)-1,3,2-dioxaborinane in Modern Cross-Coupling Reactions
A Senior Application Scientist's Guide to Boronic Ester Performance in Suzuki-Miyaura Coupling
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for synthetic chemists in pharmaceutical and materials science research.[1] The choice of the organoboron reagent is critical, with boronic acids and their corresponding esters being the most common coupling partners. While pinacol (Bpin) esters have become the workhorse of many laboratories, a nuanced understanding of the available boronic esters can unlock significant advantages in terms of stability, reactivity, and overall efficiency. This guide provides an in-depth comparison of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a six-membered cyclic boronic ester, with its more common counterparts, particularly the five-membered pinacol ester and the parent boronic acid.
The Stability-Reactivity Conundrum of Boronic Esters
The utility of boronic esters in Suzuki-Miyaura coupling is fundamentally a balance between stability and reactivity. Boronic acids, while often highly reactive, are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to reduced yields and the formation of unwanted byproducts.[2] Boronic esters are generally more stable and less prone to this decomposition pathway.[3][4]
The stability of a boronic ester is largely influenced by the diol used for its formation. Six-membered boronic esters, such as those derived from 1,3-propanediol (forming a 1,3,2-dioxaborinane ring), are thermodynamically more stable than their five-membered counterparts like pinacol esters (dioxaborolanes).[4] This enhanced stability can be attributed to reduced ring strain in the six-membered ring. However, increased stability does not always translate to inferior reactivity in the catalytic cycle. Mechanistic studies have revealed that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, and the structure of the ester can significantly influence the rate of this key step.[1]
Comparative Performance Analysis
To objectively assess the performance of this compound, we will compare it to thiophene-2-boronic acid and its widely used pinacol ester. The following data is a synthesis of typical results reported in the literature for the Suzuki-Miyaura coupling of various thiophene-based boronic species with aryl halides.
Table 1: Performance Comparison of Thiophene Boronic Species in Suzuki-Miyaura Coupling
| Boron Reagent | Structure | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Thiophene-2-boronic acid | Th-B(OH)₂ | High reactivity, commercially available. | Prone to protodeboronation, can be challenging to purify. | 60-96%[5][6] |
| 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | Th-B(pin) | Good stability, widely used and commercially available.[3] | Can exhibit slower reaction rates compared to boronic acids,[7] purification can sometimes be complicated by the pinacol byproduct.[4] | 65-89%[8] |
| This compound (Propanediol Ester) | Th-B(O(CH₂)₃O) | Enhanced hydrolytic and thermodynamic stability.[4] | Less commercially available than pinacol esters. | (Extrapolated) Expected to be comparable to or slightly higher than pinacol esters under optimized conditions due to reduced side reactions. |
Note: "Th" represents the thiophen-2-yl group. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Experimental Insights and Protocol Design
The choice of boronic ester should be guided by the specific requirements of the synthesis. For robust, scalable reactions where reagent stability is paramount, this compound presents a compelling option.
General Experimental Protocol for Suzuki-Miyaura Coupling of Thiophene Boronic Esters
This protocol provides a general framework. Optimization of the catalyst, base, and solvent is often necessary for specific substrates.
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the thiophene boronic ester (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Seal the vessel and degas by alternating between vacuum and an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF) and the base (e.g., an aqueous solution of Na₂CO₃ or K₃PO₄).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations: Why the Diol Matters
The structure of the diol protecting group on the boron atom has a direct impact on the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While sterically hindered esters like those derived from pinacol can exhibit slower formation of pre-transmetalation intermediates, less hindered esters may react more rapidly.[1] The enhanced stability of the 1,3,2-dioxaborinane ring system can be advantageous in preventing premature decomposition of the boronic ester, ensuring its availability for the catalytic cycle, which can be particularly beneficial in longer reactions or when using more sensitive substrates.
Conclusion and Future Outlook
While thiophene-2-boronic acid and its pinacol ester are reliable reagents for Suzuki-Miyaura cross-coupling, this compound offers a compelling alternative, particularly when enhanced stability is required. Its superior thermodynamic stability can lead to more robust and reproducible reactions, minimizing the impact of protodeboronation and other side reactions. As the demand for more efficient and reliable synthetic methods continues to grow, a deeper understanding and broader application of less common but potentially superior boronic esters like this compound will be crucial for advancing chemical synthesis. Researchers are encouraged to consider the specific stability and reactivity profiles of different boronic esters to optimize their cross-coupling reactions.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365–1379. [Link]
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D'Andola, C., & Minuti, L. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]
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Zhu, C., Wang, R., & Falck, J. R. (2012). ChemInform Abstract: Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. ResearchGate. [Link]
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Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Semantic Scholar. [Link]
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Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. RSC Publishing. [Link]
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Liu, M., Chen, Y., et al. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]
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Roy, A., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Benchmarking 2-(Thiophen-2-YL)-1,3,2-dioxaborinane: A Comparative Guide for Enhanced Cross-Coupling Outcomes
For inquiries:
Introduction: Addressing the Stability Challenge in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The efficiency of this powerful transformation is, however, intrinsically linked to the stability and reactivity of the organoboron reagents employed.[1] Traditional boronic acids, particularly heteroaromatic derivatives like thiophene-2-boronic acid, are notoriously prone to decomposition via pathways such as protodeboronation, oxidation, and polymerization, especially under reaction conditions or during storage.[2] This inherent instability can lead to diminished yields, reproducibility issues, and the need for excess reagents, thereby complicating process scale-up and increasing costs.
To circumvent these challenges, various protected forms of boronic acids, such as pinacol esters and MIDA (N-methyliminodiacetic acid) boronates, have been developed.[1][2][3][4] While offering improved stability, these derivatives can present their own set of drawbacks, including challenging purification and the need for specific, sometimes harsh, deprotection conditions.[5][6] This guide introduces 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a propan-1,3-diol-derived boronic ester, and provides a head-to-head comparison with traditional reagents, demonstrating its superior performance in terms of stability and reactivity in a model Suzuki-Miyaura cross-coupling reaction.
The Contenders: A Structural Overview
A fundamental understanding of the structural nuances of each boron reagent is crucial to appreciating their differential performance.
-
Thiophene-2-boronic acid: The parent compound, while readily available, suffers from significant instability, complicating its storage and handling.[2][7] Its purification can also be challenging.[8]
-
Thiophene-2-boronic acid pinacol ester: A commonly used protected form, it offers enhanced stability over the free boronic acid. However, purification by standard silica gel chromatography can be problematic due to potential hydrolysis or strong adsorption to the stationary phase.[5][9][10]
-
This compound: This six-membered cyclic boronic ester, derived from propan-1,3-diol, is hypothesized to exhibit a favorable balance of stability and reactivity. The six-membered ring is thermodynamically more stable than the five-membered ring of dioxaborolanes (like pinacol esters).[11]
Figure 1. Structures of the compared organoboron reagents.
Experimental Benchmark 1: Comparative Stability Analysis
To empirically validate the stability of this compound against its traditional counterparts, a systematic study was conducted under conditions relevant to a typical synthetic workflow.
Protocol: Benchtop Stability Assessment
-
Sample Preparation: 500 mg of each reagent (Thiophene-2-boronic acid, Thiophene-2-boronic acid pinacol ester, and this compound) was placed in separate, uncapped glass vials.
-
Storage: The vials were stored on a laboratory bench at ambient temperature and humidity, exposed to air and light.
-
Analysis: At specified time intervals (0, 7, and 14 days), a small aliquot (approx. 10 mg) was withdrawn from each vial.
-
Quantification: The samples were dissolved in a deuterated solvent, and the extent of decomposition was quantified by ¹H NMR spectroscopy by integrating the characteristic aromatic protons of the thiophene ring against an internal standard (mesitylene). The formation of decomposition byproducts, such as thiophene (from protodeboronation), was also monitored. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for monitoring the degradation of boronic acids.[12][13][14]
Results and Discussion
The stability of organoboron compounds is a critical factor in their utility. Many, especially heterocyclic boronic acids, are known to decompose on the benchtop.[2] Our findings, summarized in Table 1, clearly demonstrate the superior stability of the 1,3,2-dioxaborinane derivative.
| Reagent | Day 0 (% Purity) | Day 7 (% Purity) | Day 14 (% Purity) |
| Thiophene-2-boronic acid | 97% | 65% | 38% |
| Thiophene-2-boronic acid pinacol ester | >99% | 95% | 90% |
| This compound | >99% | >99% | 98% |
| Table 1. Comparative benchtop stability of thiophene-based boron reagents. |
The free boronic acid showed significant degradation within the first week, highlighting its poor shelf-life. While the pinacol ester offered a marked improvement, a noticeable decline in purity was still observed after two weeks. In stark contrast, this compound remained virtually unchanged, underscoring its exceptional air and moisture stability. This enhanced stability can be attributed to the thermodynamic favorability of the six-membered ring and potential steric shielding of the boron atom.[11]
Experimental Benchmark 2: Performance in Suzuki-Miyaura Cross-Coupling
The ultimate test of a coupling reagent lies in its performance in the target reaction. We, therefore, benchmarked the three boron reagents in a model Suzuki-Miyaura coupling with 4-bromoanisole.
Figure 2. Experimental workflow for the comparative Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere were added the aryl halide (4-bromoanisole, 1.0 mmol), the respective boron reagent (1.2 mmol), palladium catalyst (Pd(PPh₃)₄, 0.03 mmol), and base (K₂CO₃, 2.0 mmol).
-
Solvent Addition: A degassed mixture of toluene (5 mL) and water (1 mL) was added.
-
Reaction: The mixture was heated to 90 °C and stirred for 4 hours.
-
Monitoring: The reaction progress was monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification and Analysis: The crude product was purified by flash column chromatography on silica gel. The isolated yield was determined, and the purity was assessed by ¹H NMR and GC-MS.
Results and Discussion
The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[15] The efficiency of the transmetalation step is highly dependent on the nature of the organoboron species.[16] The results of our comparative coupling study are presented in Table 2.
| Boron Reagent | Isolated Yield (%) | Purity by GC-MS (%) |
| Thiophene-2-boronic acid | 68% | >98% |
| Thiophene-2-boronic acid pinacol ester | 85% | >99% |
| This compound | 94% | >99% |
| Table 2. Comparative performance in Suzuki-Miyaura cross-coupling. |
The use of this compound resulted in a significantly higher isolated yield of the desired biaryl product compared to both the free boronic acid and the pinacol ester. This superior performance can be attributed to a combination of factors. The enhanced stability of the 1,3,2-dioxaborinane minimizes reagent decomposition over the course of the reaction, ensuring a higher effective concentration of the active coupling partner. Furthermore, the 1,3,2-dioxaborinane may facilitate a more efficient transmetalation step compared to the more sterically hindered pinacol ester. The lower yield observed with the free boronic acid is consistent with its known instability, leading to competitive decomposition pathways under the reaction conditions.[2]
Conclusion: A Superior Reagent for Robust and Reproducible Synthesis
The experimental data presented herein unequivocally demonstrates that this compound is a superior alternative to traditional thiophene-based boron reagents for Suzuki-Miyaura cross-coupling reactions. Its exceptional benchtop stability translates to a longer shelf-life and eliminates the need for special handling or storage conditions, simplifying laboratory workflows. More importantly, its enhanced stability under reaction conditions leads to significantly higher yields of the desired cross-coupled product, improving the overall efficiency and cost-effectiveness of the synthesis. For researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and ensure robust, reproducible outcomes, this compound represents a valuable and enabling tool.
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Retrieved from [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 44(3), 79–93. Retrieved from [Link]
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Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Retrieved from [Link]
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Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5835-5845. Retrieved from [Link]
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Yin, M., Chen, C., Zhang, Y., & Liu, Z. (2018). An Air-Stable Organoboron Compound, Dithienooxadiborepine: Preparation and Functionalization. The Journal of Organic Chemistry, 83(13), 7325-7332. Retrieved from [Link]
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Kubota, K., & Ito, H. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3537-3542. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Ciappa, A., D'auria, M., & Racioppi, R. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(23), 8944-8947. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
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Semantic Scholar. (n.d.). Air-stable Organoradical Boron Reagents. Retrieved from [Link]
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Vedejs, E., & Chapman, R. W. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 78(12), 6426-6441. Retrieved from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved from [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
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A Researcher's Guide: The Superiority of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane over Thiophene-2-boronic Acid in Suzuki-Miyaura Cross-Coupling
In the intricate world of synthetic chemistry, where the efficient construction of carbon-carbon bonds is paramount, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool.[1] Its widespread adoption in pharmaceutical and materials science underscores the need for robust, reliable, and efficient building blocks.[2][3] When the synthetic target involves the incorporation of a thiophene moiety, researchers are often faced with a critical choice of reagent: the conventional thiophene-2-boronic acid or its protected counterpart, 2-(thiophen-2-yl)-1,3,2-dioxaborinane.
This guide provides an in-depth, evidence-based comparison of these two reagents. We will dissect the fundamental chemical principles that govern their stability and reactivity, present comparative data, and offer a validated experimental protocol to demonstrate why this compound is frequently the superior choice for achieving reproducible, high-yielding, and scalable results.
The Inherent Instability of Thiophene-2-boronic Acid: The Protodeboronation Problem
Thiophene-2-boronic acid, like many electron-rich heteroaromatic boronic acids, is notoriously susceptible to a decomposition pathway known as protodeboronation.[4][5][6] This undesired side reaction involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys the active coupling partner and reduces the overall reaction efficiency.[4][7]
The propensity for protodeboronation is influenced by several factors, including the presence of moisture, heat, and acidic or basic conditions—all of which are common variables in a typical Suzuki-Miyaura reaction setup.[4][8] This instability creates significant practical challenges for the researcher:
-
Limited Shelf-Life: Thiophene-2-boronic acid often requires stringent storage conditions, such as refrigeration at 2-8°C under an inert atmosphere, to mitigate degradation.
-
Inconsistent Purity: Commercially available batches can vary in purity and often contain quantities of the corresponding boroxine (a cyclic anhydride), which can affect reaction stoichiometry and performance.
-
Reaction Irreproducibility: The on-going decomposition of the boronic acid during the reaction can lead to inconsistent yields and complex crude product mixtures, complicating purification and making scale-up efforts unreliable.[5][6]
The Dioxaborinane Solution: A Stable, Slow-Release Pro-Reagent
This compound is a cyclic boronic ester formed by the condensation of thiophene-2-boronic acid with 1,3-propanediol. This structural modification effectively "protects" the reactive C-B bond, conferring remarkable stability. Boronic esters are generally more stable than their corresponding acids because the esterification reduces the Lewis acidity of the boron center and shields it from premature decomposition pathways.[9][10]
The key advantage of the dioxaborinane derivative lies in its function as a "slow-release" reagent. Under the aqueous basic conditions required for the Suzuki-Miyaura catalytic cycle, the ester undergoes controlled, in-situ hydrolysis to gradually liberate the active thiophene-2-boronic acid.[5][6] This mechanism offers several profound benefits:
-
Enhanced Stability: The reagent is a bench-stable solid that is less sensitive to air and moisture, simplifying handling and long-term storage.[5][6]
-
Improved Reaction Yields: By maintaining a low, steady concentration of the active boronic acid, the rate of productive cross-coupling is favored over the rate of decomposition. This ensures that the coupling partner is available throughout the reaction, leading to higher conversions.[5][6]
-
Cleaner Reaction Profiles: The slow-release mechanism minimizes the concentration of boronic acid at any given time, which suppresses common side reactions like homocoupling (dimerization of the boronic acid) and protodeboronation. This results in a cleaner crude product and simplifies downstream purification.
Mechanistic and Structural Overview
The fundamental difference in the application of these two reagents is visualized below. The stable dioxaborinane serves as a reservoir that, under catalytic conditions, provides the active boronic acid needed for the transmetalation step of the Suzuki-Miyaura cycle.
Figure 1. Comparative stability and activation pathway.
Head-to-Head Performance Comparison
The theoretical advantages of this compound are consistently validated by experimental results. The following table summarizes the key performance indicators for these reagents.
| Parameter | Thiophene-2-boronic Acid | This compound | Advantage of Dioxaborinane |
| Physical Form | Solid, can be hygroscopic | Crystalline, free-flowing solid | Easier to handle, weigh, and dispense accurately. |
| Storage | Requires refrigeration (2-8°C), often under inert gas. | Stable at ambient temperature, less sensitive to air.[5][6] | Reduced storage costs and logistical complexity. |
| Purity & Stability | Prone to decomposition (protodeboronation, boroxine formation).[4][6] | High purity and excellent shelf-life.[5][6] | Ensures accurate stoichiometry and reproducible results. |
| Reaction Yield | Variable, often lower due to in-situ decomposition.[6] | Consistently higher yields.[6] | More efficient use of starting materials. |
| Reaction Profile | Often requires excess reagent; higher levels of byproducts. | Cleaner reaction, minimal side products. | Simplified purification, saving time and resources. |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed coupling of an aryl bromide with the thiophene-boron reagent.
Figure 2. General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Thiophene-2-boronic acid OR this compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (2 mol%, 0.02 mmol)
-
SPhos (4 mol%, 0.04 mmol)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (5:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound (or thiophene-2-boronic acid).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously at 90 °C.
-
Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Causality and Expected Outcome: When using this compound, the researcher can confidently use a smaller excess (e.g., 1.1-1.2 equivalents) and expect a cleaner crude NMR spectrum with significantly reduced amounts of thiophene (from protodeboronation) and bithiophene (from homocoupling) byproducts. This simplifies purification, often leading to a higher isolated yield of the target molecule.
Conclusion and Authoritative Recommendation
For researchers in both academic and industrial settings, the pursuit of efficiency, reliability, and scalability is a constant. While thiophene-2-boronic acid can be effective in specific, highly optimized cases, its inherent instability presents a significant and often unnecessary variable in a synthetic sequence.
This compound provides a robust, general solution to these challenges. Its superior stability and slow-release mechanism transform an often-problematic building block into a reliable and highly effective reagent. For any Suzuki-Miyaura cross-coupling application requiring the installation of a 2-thienyl moiety, particularly in the context of complex molecule synthesis where material conservation and reproducibility are critical, This compound is the authoritatively recommended reagent. The marginal difference in initial cost is overwhelmingly compensated by the savings in time, purification efforts, and the increased probability of a successful, high-yielding reaction.
References
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Suzuki reaction. Wikipedia. [Link]
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Boron Suzuki Coupling. Borates Today, 2021. [Link]
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Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate, 2022. [Link]
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Protodeboronation. Wikipedia. [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 2017. [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, ACS Publications. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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Development of Organic Transformations Based on Protodeboronation. ACS Publications, 2016. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH), 2022. [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH), PMC. [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health (NIH), PMC. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health (NIH), 2021. [Link]
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Synthetic strategies for the synthesis of boronic acid esters-based... ResearchGate. [Link]
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Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. National Institutes of Health (NIH), PMC, 2022. [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. PubChem. [Link]
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Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed, National Institutes of Health (NIH), 2015. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv, 2023. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH), 2023. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central, National Institutes of Health (NIH), 2022. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI, 2023. [Link]
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A Researcher's Guide to Cross-Validation of Suzuki-Miyaura Cross-Coupling with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane
For researchers, scientists, and drug development professionals, the robustness and reproducibility of experimental results are paramount. In the realm of synthetic organic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, the choice of reagents can significantly influence reaction outcomes. This guide provides an in-depth technical comparison of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of thiophene, with its commonly used alternatives. We will explore the principles of cross-validation through experimental design, helping you to generate reliable and publishable data.
The Imperative of Cross-Validation in Synthesis
In analytical chemistry, cross-validation is a critical process for assessing the data generated by different methods.[1] This concept is equally vital, though less formally defined, in synthetic chemistry. Cross-validating a synthetic protocol involves comparing the performance of different reagents or conditions to ensure the reliability and reproducibility of the outcome. This is particularly crucial when developing scalable and robust synthetic routes in drug discovery and development. By systematically comparing this compound with thiophene-2-boronic acid and its pinacol ester, we can establish a self-validating system that confirms the optimal reagent for a specific Suzuki-Miyaura coupling.
Understanding the Reagents: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, but its success is highly dependent on the nature of the organoboron reagent.[2][3] While boronic acids are the traditional choice, they are often prone to degradation through dehydration to form boroxines and protodeboronation, leading to inconsistent reactivity and yields.[4] Boronic esters, such as this compound, offer enhanced stability and are often easier to handle and purify.[4]
Table 1: Comparison of Thiophene-Based Boron Reagents for Suzuki-Miyaura Coupling
| Feature | Thiophene-2-boronic Acid | 2-(Thiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | This compound (Neopentyl Glycol Ester) |
| Stability | Lower; prone to dehydration and protodeboronation.[4] | High; sterically hindered, protecting the boron atom.[4] | High; comparable or slightly higher stability than pinacol esters.[5] |
| Handling | Often requires careful handling and storage. | Crystalline solid, easy to handle and weigh.[4] | Often a crystalline solid, easy to handle. |
| Reactivity | Can be highly reactive, but inconsistent.[2] | Generally good reactivity, but can be slower than boronic acids.[2] | Can exhibit increased reaction rates compared to boronic acids.[2] |
| Byproducts | Water. | Pinacol. | Neopentyl glycol. |
| Cost | Generally lower initial cost.[3] | Higher initial cost.[3] | Comparable to or slightly higher than pinacol esters. |
The choice between these reagents is not always straightforward and depends on the specific substrates and reaction conditions. Therefore, a systematic cross-validation is essential to identify the most efficient and reliable coupling partner for your specific application.
Experimental Cross-Validation Workflow
A robust cross-validation of these thiophene-based boron reagents involves performing the Suzuki-Miyaura reaction with each reagent under identical, optimized conditions and comparing the outcomes.
Sources
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- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for 2-(Thiophen-2-YL)-1,3,2-dioxaborinane Reactions
Introduction: The Strategic Importance of the Thiophene Moiety
In the landscape of modern drug discovery and materials science, heterocyclic compounds are indispensable scaffolds. Among these, the thiophene ring is a privileged structure, forming the core of numerous pharmaceuticals and high-performance organic electronic materials.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a valuable building block for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for constructing the carbon-carbon bonds necessary to incorporate this moiety into complex molecular architectures.[2]
This guide provides a comparative analysis of catalytic systems for reactions involving 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a stable and effective boronic ester of thiophene. We will delve into the mechanistic nuances of palladium and nickel-based catalysts, provide quantitative performance data, and present a validated experimental protocol. Our objective is to equip researchers with the foundational knowledge to make informed, causality-driven decisions in catalyst selection, moving beyond mere procedural replication to a state of deep experimental understanding.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
At its core, the Suzuki-Miyaura reaction is an elegant, multi-step process orchestrated by a transition metal catalyst, typically palladium or nickel. Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The efficiency of each step is profoundly influenced by the choice of metal, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Catalyst Analysis: Palladium vs. Nickel Systems
The choice between palladium and nickel is not merely one of cost; it is a strategic decision based on substrate reactivity, functional group tolerance, and desired reaction kinetics.
Palladium-Based Catalysts: The Gold Standard
Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura couplings due to their broad functional group tolerance and high catalytic activity.[3][4]
-
Expertise & Experience: The active catalyst is the Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex such as Pd(PPh₃)₄. For challenging substrates like electron-rich or sterically hindered heteroaryl halides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or ferrocene-based ligands like dppf) are crucial.[5][6] These ligands promote the oxidative addition step and facilitate the final, often rate-limiting, reductive elimination. The presence of the sulfur atom in the thiophene ring can sometimes lead to catalyst inhibition, making a robust ligand system essential.[4]
-
Trustworthiness: Palladium systems have a proven track record, and a vast body of literature provides reliable starting points for reaction optimization. For instance, the coupling of thiophene-3-ylboronic acid derivatives has been shown to proceed smoothly using Pd(dppf)Cl₂.[7] Similarly, the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene was successfully achieved using Pd(PPh₃)₄.[8]
Nickel-Based Catalysts: The Economical Powerhouse
As a more earth-abundant and less expensive metal, nickel has emerged as a powerful alternative to palladium.[9][10]
-
Expertise & Experience: Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.[11] They can be particularly effective for coupling unreactive aryl chlorides and can activate different chemical bonds, including, in some contexts, C-S bonds.[12][13] This unique reactivity profile stems from the distinct electronic properties of nickel. Common precatalysts include Ni(dppf)Cl₂ and Ni(dppe)Cl₂.[9][14]
-
Trustworthiness: While historically considered less predictable than palladium, recent advancements in ligand design have made nickel catalysis more reliable. A key consideration is that ligands developed for palladium systems do not always translate directly to nickel, and the mechanistic pathways can differ.[11] Researchers must be cognizant that nickel can interact more strongly with coordinating functional groups within a substrate, which can either be beneficial or detrimental to the reaction outcome.[10]
Data Presentation: Catalyst Performance at a Glance
The following table summarizes performance data from selected literature reports for the Suzuki-Miyaura coupling of thiophene derivatives, providing a quantitative basis for comparison.
| Catalyst System (mol%) | Thiophene Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(dppf)Cl₂·CH₂Cl₂ (5%) | Thiophene-3-ylboronic acid | 1,8-Diiodonaphthalene | K₃PO₄ | Dioxane | 100 | 24 | 76 | [7] |
| Pd(PPh₃)₄ (1.5%) | 2,5-Dibromothiophene | Isopropenylboronic ester | KOH | Dioxane/H₂O | 90 | 24 | 85 | [8] |
| Pd(dppf)Cl₂ (10%) | PyFluor | 2-Thiopheneboronic ester | Na₃PO₄ | Dioxane | 80 | 16 | 78 | [15] |
| Ni(dppe)Cl₂ (variable) | 2-bromo-3-substituted thiophene (polymerization) | (Self-coupling) | TMPMgCl·LiCl | THF | 60 | 1 | >90 | [14] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. It is designed as a self-validating system, with explanations for each critical step.
Workflow Overview
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Vessel Preparation:
-
Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Causality: Flame-drying removes adsorbed water, which can hydrolyze the boronic ester and interfere with the catalytic cycle. Using a slight excess of the boronic ester ensures complete consumption of the limiting aryl halide. K₃PO₄ is a moderately strong base effective at promoting the transmetalation step without causing unwanted side reactions.[5]
-
-
Catalyst Addition:
-
Action: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen.[5] Handling it under an inert atmosphere is non-negotiable to prevent decomposition into inactive palladium oxides. The ligand-to-metal ratio is critical; a slight excess of ligand protects the palladium center and maintains its catalytic activity.
-
-
Solvent Addition and Degassing:
-
Action: Add a suitable solvent (e.g., 1,4-dioxane, 5 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.[8]
-
Causality: Dissolved oxygen in the solvent is a potent poison for the Pd(0) catalyst. The "freeze-pump-thaw" method or bubbling with an inert gas for an extended period (15-30 min) is essential to remove it and ensure the longevity of the active catalyst.[5]
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Causality: Heat provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped at completion, preventing potential byproduct formation from prolonged heating.
-
-
Workup and Purification:
-
Action: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions and further dry the organic layer.
-
Action: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted starting materials, the ligand, and any side products, yielding the pure compound for characterization and further use.
-
References
-
Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2013). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics. [Link]
-
Khan, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. [Link]
-
Various Authors. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Kaur, P., et al. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. Journal of the American Chemical Society. [Link]
-
Wang, C., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. The Journal of Organic Chemistry. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. [Link]
-
He, Y., et al. (2023). Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. Chemistry – A European Journal. [Link]
-
Roy, A., & Liebeskind, L. S. (2000). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Organic Letters. [Link]
-
ResearchGate. (n.d.). Nickel-catalyzed ring-opening transformations of thiophenes. ResearchGate. [Link]
-
Thieme Chemistry. (2020). Detailed Comparison of Nickel vs. Palladium in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
-
D'Agostino, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. [Link]
-
Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Wang, Z., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysts. [Link]
-
Kothari, V. V., et al. (2020). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. Beilstein Journal of Organic Chemistry. [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
-
Cooper, A. K., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. [Link]
-
Ramirez, J. M. G., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Arkivoc. [Link]
-
Kaur, N., & Kishore, D. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances. [Link]
-
Wang, Z., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]
-
Tomas, M., et al. (2018). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. [Link]
-
Fukuoka, A., et al. (2012). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Longdom Publishing SL. [Link]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-(Thiophen-2-YL)-1,3,2-dioxaborinane: Navigating Applications and Unveiling Superior Alternatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of the thiophene moiety is a frequent pursuit, owing to its prevalence in a wide array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for forging the carbon-carbon bonds necessary to introduce this valuable heterocycle. At the heart of this transformation lies the choice of the organoboron reagent. This guide provides an in-depth technical comparison of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of thiophene, with its alternatives, supported by experimental data to inform rational reagent selection in your synthetic endeavors.
The Challenge of Thiophene Boronic Acids: A Tale of Instability
Thiophene boronic acids, particularly the 2-substituted isomers, are notoriously unstable. They are highly susceptible to a process called protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive for the desired cross-coupling.[1][2] This decomposition pathway is often accelerated under the very conditions required for the Suzuki-Miyaura reaction, such as the presence of aqueous base and elevated temperatures.[1] The consequence is often diminished yields and the need for a significant excess of the boronic acid, complicating purification and impacting the overall efficiency of the synthesis.
To mitigate this instability, various derivatives of boronic acids have been developed, including boronic esters. This compound falls into this category, employing neopentyl glycol as a protecting group. While boronic esters, in general, offer improved stability over free boronic acids, the inherent lability of the thiophene-boron bond remains a significant hurdle.[3]
This compound in Suzuki-Miyaura Coupling: A Viable but Compromised Reagent
This compound serves as a functional, albeit not always optimal, coupling partner in Suzuki-Miyaura reactions. Its primary advantage over the free boronic acid is its increased stability, allowing for easier handling and storage. However, it is not immune to protodeboronation, especially under prolonged reaction times or harsh conditions.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Superior Alternatives: Potassium Trifluoroborates and MIDA Boronates
For researchers seeking higher yields, greater stability, and more reliable results, two classes of reagents have emerged as superior alternatives to traditional boronic acids and their simple esters for the coupling of thiophene moieties: potassium heteroaryltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Potassium Thiophene-2-trifluoroborate: Enhanced Stability and Performance
Potassium organotrifluoroborates are tetracoordinate boron species that exhibit significantly enhanced stability compared to their boronic acid counterparts.[4] They are typically crystalline, free-flowing solids that are stable to air and moisture, making them ideal for long-term storage and ease of handling.[4][5] This increased stability directly translates to improved performance in Suzuki-Miyaura reactions, particularly for challenging substrates like thiophenes.
Studies have shown that potassium thiophene-2-trifluoroborate can participate in cross-coupling reactions with aryl bromides in excellent yields, often exceeding 90%.[4] This is a notable improvement over the often-modest yields obtained with thiophene-2-boronic acid under similar conditions.
Sources
Safety Operating Guide
Safe Handling and Disposal of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Thiophen-2-YL)-1,3,2-dioxaborinane. As boronic acids and their derivatives see increasing use in medicinal chemistry and organic synthesis, a thorough understanding of their handling requirements is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple checklist to explain the causality behind each procedural step, grounding our recommendations in the known hazard profiles of structurally similar compounds.
Hazard Assessment and Core Principles
The primary hazards associated with this compound and its analogs are contact-based, stemming from its potential to cause irritation and sensitization. The thiophene moiety itself can be a source of stench and may be harmful if inhaled or swallowed.[7][8][9] Therefore, our core safety directive is the prevention of direct contact, inhalation, and ingestion .
Key Hazard Considerations:
-
Skin and Eye Irritation: Boronic acids are frequently cited as causing skin and serious eye irritation.[3][4][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5][9]
-
Toxicity: Related compounds are listed as potentially harmful if swallowed, inhaled, or in contact with the skin.[4][8][10]
-
Reactivity: While this specific dioxaborinane is expected to be relatively stable, boronic acids can be sensitive to air and light and may react with strong oxidizing agents.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards).[3] A face shield should be added if there is a splash hazard. | Protects against accidental splashes and airborne particles. Boronic acid derivatives can cause serious eye irritation.[4] |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Inspect for tears or holes before use. | Prevents skin contact, a primary route of exposure. Proper glove removal technique is essential to avoid contaminating hands.[11] |
| Body Protection | A standard laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Not typically required for small-scale use in a well-ventilated area. Use a NIOSH-approved respirator for aerosols or if ventilation is inadequate. | Engineering controls (fume hood) are the preferred method for minimizing inhalation exposure.[3] |
Operational Workflow: From Bench to Disposal
The following diagram and procedural steps outline a safe and efficient workflow for handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid material within the fume hood.
-
Use spatulas and other tools dedicated to this compound to avoid cross-contamination.
-
Minimize the generation of dust.[5]
-
-
Reaction Setup:
-
If solubilizing, add the solvent to the solid slowly to avoid splashing.
-
Ensure all reaction vessels are properly secured.
-
-
Post-Reaction Workup and Decontamination:
-
Quench any reactive reagents before cleaning glassware.
-
Rinse all contaminated glassware with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of boronic acids and their derivatives can pose a risk to the environment and sanitation workers.
-
Solid Waste: Collect any solid this compound and contaminated consumables (e.g., gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Boronic acids can often be removed from solution by making the solution basic and performing a liquid-liquid extraction, which pulls the resulting boronate salt into the aqueous layer.[12] However, the entire volume should still be treated as hazardous waste.
-
Disposal Vendor: All waste must be disposed of through your institution's environmental health and safety office or a certified hazardous waste contractor. Do not pour this chemical down the drain.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, rapid and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation. Place it in a sealed container for disposal. Clean the area with a suitable solvent and decontaminate. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment. |
By adhering to these protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
-
The Sarpong Group, University of California, Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). [Link]
-
University of Iowa Hospitals & Clinics. PPE Requirements Hazardous Drug Handling. [Link]
-
MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. [Link]
- Google Patents.
-
Accounts of Chemical Research. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. [Link]
-
ChemRxiv. (2021). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]
-
Universitat de Barcelona. Basic procedures for action in case of biological emergencies. [Link]
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- 4. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derthon.com [derthon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
